molecular formula C8H6ClIO2 B8729225 2-Chloro-5-iodo-4-methylbenzoic acid

2-Chloro-5-iodo-4-methylbenzoic acid

Cat. No.: B8729225
M. Wt: 296.49 g/mol
InChI Key: HHKHQDHIQUWTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-iodo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6ClIO2 and its molecular weight is 296.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

2-chloro-5-iodo-4-methylbenzoic acid

InChI

InChI=1S/C8H6ClIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

HHKHQDHIQUWTON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-5-iodo-4-methylbenzoic acid CAS 1693980-98-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-iodobenzoic Acid and its Derivatives for Researchers and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of pharmaceutical synthesis and materials science, halogenated aromatic carboxylic acids serve as pivotal building blocks. While the specific compound 2-Chloro-5-iodo-4-methylbenzoic acid (CAS 1693980-98-1) is not extensively documented in public literature, its structural analog, 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5), is a well-characterized and versatile intermediate. This guide will focus on the properties, synthesis, and applications of 2-Chloro-5-iodobenzoic acid, providing a robust framework for understanding the potential characteristics and utility of its 4-methyl derivative. The principles and methodologies discussed herein are fundamentally applicable to this class of compounds, offering valuable insights for researchers and developers in the field.

Physicochemical and Structural Properties

2-Chloro-5-iodobenzoic acid is an aromatic carboxylic acid featuring both chlorine and iodine substituents on the benzene ring.[1] This unique substitution pattern imparts distinct reactivity and makes it a valuable precursor in the synthesis of more complex molecules.[2]

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 19094-56-5[3]
Molecular Formula C₇H₄ClIO₂[2][4]
Molecular Weight 282.46 g/mol [2][4][5]
Appearance White to off-white or yellow to brown crystalline powder[2][5]
Melting Point 157 - 161 °C[2]
Solubility Soluble in organic solvents, limited solubility in water[1]
XLogP3 2.8[3]

The Role in Pharmaceutical Synthesis and Drug Development

The high reactivity conferred by the halogen atoms, combined with the carboxylic acid functional group, makes 2-Chloro-5-iodobenzoic acid a cornerstone intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][7]

A Key Intermediate in Anti-Diabetic Drug Development

This compound is notably utilized in the synthesis of modern anti-diabetic medications.[6][8] Its structural features allow for the construction of complex molecular architectures necessary for targeted biological activity.[7] The presence of both chlorine and iodine offers selectivity in chemical reactions, a critical aspect in pharmaceutical manufacturing where precise control over molecular transformations is paramount.[6]

Broader Applications in Medicinal Chemistry

Beyond its role in anti-diabetic drugs, 2-Chloro-5-iodobenzoic acid and its analogs are employed in the development of:

  • Anti-inflammatory and analgesic drugs [2]

  • Agrochemicals [1][2]

  • Advanced materials [2]

The versatility of this compound stems from its ability to participate in a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds for novel drug and material development.[2]

Synthesis and Reaction Pathways

The synthesis of 2-Chloro-5-iodobenzoic acid typically involves multi-step processes, often starting from more readily available precursors. Understanding these pathways is crucial for optimizing yield and purity.

Common Synthetic Routes

One documented method involves starting with 5-amino-2-chlorobenzoic acid.[9] The synthesis proceeds through a diazotization reaction followed by iodination. Another approach utilizes methyl anthranilate as a starting material, which undergoes iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis to yield the final product.[8][10] A further method starts with o-chlorobenzoic acid, proceeding through nitration, reduction, and then diazotization and iodination.[11]

Illustrative Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway from an aminobenzoic acid precursor.

G A 5-Amino-2-chlorobenzoic Acid B Diazotization (NaNO₂, H₂SO₄, 0-10°C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI) C->D E 2-Chloro-5-iodobenzoic Acid D->E F Purification (Crystallization from Toluene) E->F G High Purity Product (>99%) F->G

Caption: Generalized workflow for the synthesis of 2-Chloro-5-iodobenzoic acid.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper handling and storage of 2-Chloro-5-iodobenzoic acid are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and can cause serious eye damage.[5][12] It is also very toxic to aquatic life.[5][12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[5][13] Work should be conducted in a well-ventilated area or under a fume hood.[13][14]

Table 2: GHS Hazard Statements

Hazard CodeStatement
H301 Toxic if swallowed
H318 Causes serious eye damage
H400 Very toxic to aquatic life

Source:[5][12]

Recommended Storage Conditions

To ensure stability, 2-Chloro-5-iodobenzoic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] It should be kept away from direct sunlight, heat, and moisture.[5]

Spectroscopic Analysis

General Protocol for NMR Data Acquisition

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure of organic molecules.

Step-by-Step NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]

  • ¹H NMR Acquisition: Obtain a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[15]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (128 or more) and a longer relaxation delay (2-5 seconds) are typically required.[15]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the NMR spectrum.[15]

Mass Spectrometry and Infrared Spectroscopy
  • Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides reference spectra for 2-Chloro-5-iodobenzoic acid, which is essential for confirming its molecular weight and fragmentation pattern.[3]

  • Infrared (IR) Spectroscopy: IR spectra can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.[3]

Conclusion and Future Outlook

2-Chloro-5-iodobenzoic acid is a highly versatile and reactive intermediate with significant applications in the pharmaceutical and chemical industries.[2][7] Its unique structural features make it an invaluable tool for the synthesis of complex, biologically active molecules.[6] While direct information on 2-Chloro-5-iodo-4-methylbenzoic acid is limited, the data and protocols presented for its parent compound provide a strong foundation for researchers working with this class of molecules. Future research into the synthesis and applications of derivatives like the 4-methyl analog could unlock new therapeutic agents and advanced materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Retrieved February 25, 2026, from [Link]

  • Loba Chemie. (2019, February 2). 2-CHLORO-5-IODO BENZOIC ACID MSDS. Retrieved February 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5). Retrieved February 25, 2026, from [Link]

  • Omkar Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET OF 2-CHLORO-5-IODOBENZOIC ACID. Retrieved February 25, 2026, from [Link]

  • BCDJHH. (n.d.). 2-CHloro-5-iodo-4-methyl-benzoic acid methyl ester. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. Retrieved February 25, 2026, from [Link]

  • Google Patents. (2011, August 31). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • PharmaCompass. (n.d.). 2-Chloro-5-iodo-benzoic acid. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Patsnap. (2019, June 21). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved February 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 2-Chloro-5-iodo-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, chemical synthesis, and formulation.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-Chloro-5-iodo-4-methylbenzoic acid. Rather than a simple data sheet, this document offers a deep dive into the theoretical considerations based on molecular structure, a robust experimental protocol for empirical determination, and a framework for the logical interpretation of results. The methodologies presented herein are designed to be self-validating and grounded in established scientific principles.

Theoretical Considerations: A Predictive Analysis

Before embarking on empirical testing, a thorough analysis of the solute's molecular structure provides invaluable insight into its expected solubility behavior. This practice is a cornerstone of efficient experimental design.

1.1. Molecular Structure of 2-Chloro-5-iodo-4-methylbenzoic Acid

The compound , 2-Chloro-5-iodo-4-methylbenzoic acid (C₈H₆ClIO₂), possesses several key structural features that will govern its interaction with various solvents:

  • Aromatic Carboxylic Acid: The carboxylic acid (-COOH) group is the most significant polar feature. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group imparts an acidic character and is the primary driver for solubility in polar, hydrogen-bonding solvents.[6] Carboxylic acids are also known to form stable dimers in aprotic and non-polar solvents, which can influence their solubility behavior.[6]

  • Halogenated Benzene Ring: The benzene ring itself is a large, nonpolar, hydrophobic structure.[6] The presence of a chlorine atom at the 2-position and a bulky iodine atom at the 5-position further increases the molecule's nonpolar surface area and molecular weight (282.46 g/mol ).[7] These halogens, being electronegative, also influence the electronic properties of the molecule.[8]

  • Methyl Group: The methyl (-CH₃) group at the 4-position is a small, nonpolar, hydrophobic substituent.

1.2. The "Like Dissolves Like" Principle: A Predictive Framework

The foundational principle of solubility states that a solute will dissolve best in a solvent with similar intermolecular forces.[9] Based on the hybrid polar/nonpolar nature of our molecule, we can predict its general solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. We can predict high solubility in these solvents, as the energy gained from solute-solvent hydrogen bonds can overcome the energy required to break the solute's crystal lattice and the solvent's self-association.[9]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but lack a hydrogen-donating group. They can act as hydrogen bond acceptors for the carboxylic acid's proton. Solubility is expected to be good to moderate , potentially lower than in protic solvents, as the full range of hydrogen bonding interactions is not possible.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents interact primarily through weak van der Waals forces. Given the molecule's large nonpolar benzene ring, some solubility is expected. However, the highly polar carboxylic acid group will strongly disfavor interaction with these solvents, leading to a prediction of low solubility .[6][9] The limited solubility of benzoic acid in cold water is a classic example of a large nonpolar ring overwhelming the polar -COOH group's influence.[6]

Experimental Determination: The Equilibrium Shake-Flask Method

While theoretical predictions are useful, empirical determination is the only way to obtain accurate, quantitative solubility data. The isothermal shake-flask method is a reliable and widely accepted technique, forming the basis of OECD Guideline 105 for solubility testing.[10][11][12]

2.1. Causality Behind Experimental Choices

The protocol described below is not merely a series of steps but a system designed for accuracy. Each choice has a specific scientific purpose:

  • Using an Excess of Solute: This ensures that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

  • Isothermal Conditions: Solubility is highly temperature-dependent.[13] Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility and comparability of data.

  • Agitation: Continuous shaking or stirring increases the surface area of the solid solute exposed to the solvent, accelerating the approach to equilibrium.

  • Equilibration Time: Sufficient time (e.g., 24-48 hours) is necessary to ensure the system has reached a stable equilibrium state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Centrifugation or filtration is crucial to remove all undissolved solid particles from the saturated solution. Failure to do so will lead to a gross overestimation of solubility.

  • Quantitative Analysis: A sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) is required to accurately determine the concentration of the dissolved solute in the supernatant.

2.2. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G prep 1. Preparation Add excess solid to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure slurry formation separate 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) the slurry to isolate the saturated supernatant. equil->separate Attain equilibrium quant 4. Quantification Dilute supernatant and analyze concentration using a validated HPLC method. separate->quant Obtain clear solution calc 5. Calculation Calculate solubility in mg/mL or mol/L. quant->calc Determine concentration

Caption: Workflow for Shake-Flask Solubility Determination.

2.3. Detailed Step-by-Step Protocol

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of 2-Chloro-5-iodo-4-methylbenzoic acid (e.g., 20-50 mg). The solid should be in a fine powder form to maximize surface area.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Sealing: Tightly cap the vials to prevent solvent evaporation during the experiment.

  • Equilibration: Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a minimum of 24 hours. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for approximately 30 minutes to let larger particles settle. Then, perform one of the following:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet all undissolved solid.[12]

    • Filtration: Using a syringe, carefully draw up the supernatant and filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. This method is highly effective at removing fine particulates.

  • Sample Preparation for Analysis: Carefully take a known aliquot of the clear, saturated supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis (HPLC): Analyze the diluted sample using a validated HPLC method with UV detection. The wavelength should be set to a λ_max of the compound for maximum sensitivity.

  • Calculation: The solubility (S) is calculated using the following formula:

    • S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

All quantitative results should be organized into a clear, structured table. This allows for easy comparison and trend analysis.

Table 1: Template for Solubility Data of 2-Chloro-5-iodo-4-methylbenzoic Acid at 25°C

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
HexaneNonpolar1.89Experimental ValueCalculated Valuee.g., Insoluble
TolueneNonpolar2.38Experimental ValueCalculated Valuee.g., Sparingly soluble
Diethyl EtherNonpolar4.34Experimental ValueCalculated Valuee.g., Sparingly soluble
Ethyl AcetatePolar Aprotic6.02Experimental ValueCalculated Valuee.g., Soluble
AcetonePolar Aprotic20.7Experimental ValueCalculated Valuee.g., Freely soluble
EthanolPolar Protic24.5Experimental ValueCalculated Valuee.g., Freely soluble
MethanolPolar Protic32.7Experimental ValueCalculated Valuee.g., Very soluble
Acetic AcidPolar Protic6.20Experimental ValueCalculated Valuee.g., Very soluble
DMFPolar Aprotic36.7Experimental ValueCalculated Valuee.g., Very soluble
DMSOPolar Aprotic46.7Experimental ValueCalculated Valuee.g., Very soluble

Interpretation of Results: The experimental data should be analyzed in the context of the theoretical predictions. Does the solubility trend follow the polarity of the solvents? Are there any outliers? For example, high solubility in a less polar solvent like ethyl acetate might be explained by the favorable interaction between the ester group and the carboxylic acid. Correlating the results with solvent properties like the dielectric constant can provide further mechanistic insights.[9]

Conclusion

Determining the solubility of 2-Chloro-5-iodo-4-methylbenzoic acid is a multi-faceted process that combines theoretical prediction with rigorous experimental validation. By understanding the interplay of the compound's structural features with the properties of different organic solvents, researchers can make informed decisions in process development, formulation, and synthesis. The shake-flask method, when executed with precision, provides the reliable, quantitative data necessary to advance scientific and developmental objectives. This guide serves as a foundational blueprint for achieving that goal with scientific integrity.

References

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Available from: [Link]

  • Kerns, E. H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization (2nd ed.). Academic Press. Available from: [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Available from: [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]

  • University of Alberta. (2023). Solubility of Organic Compounds. Available from: [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals, No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. Available from: [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Available from: [Link]

  • Loba Chemie. (2019). 2-CHLORO-5-IODO BENZOIC ACID MSDS. Available from: [Link]

  • PhytoSafe. (2024). OECD 105 - Water solubility. Available from: [Link]

  • ResearchGate. (2017). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Available from: [Link]

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2-Chloro-5-iodo-4-methylbenzoic acid melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Benzoic Acids: Focus on 2-Chloro-5-iodo-4-methylbenzoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-Chloro-5-iodo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide establishes a predictive framework based on the known properties of structurally analogous compounds. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of the melting point, a critical parameter for compound identification, purity assessment, and formulation development. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, actionable methodologies.

Introduction and Context

Halogenated benzoic acids are a pivotal class of organic compounds, frequently employed as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific placement of different halogen atoms and alkyl groups on the benzene ring profoundly influences the molecule's reactivity, lipophilicity, and solid-state properties, such as its melting point and crystal packing.

2-Chloro-5-iodo-4-methylbenzoic acid is a trifunctionalized aromatic compound. The presence of a carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the chloro and iodo substituents offer distinct reactivity profiles for cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). The methyl group further modulates the electronic and steric environment of the molecule. While this specific compound is not extensively cataloged, its structural relatives are key intermediates in various synthetic pathways.[1][2] Understanding its physical state and melting point is a prerequisite for its effective use in a laboratory or process chemistry setting.

Physicochemical Properties: An Analog-Based Assessment

At standard temperature and pressure, 2-Chloro-5-iodo-4-methylbenzoic acid is expected to be a solid. This is based on the properties of numerous structurally similar benzoic acid derivatives, which are crystalline solids at room temperature.[1][3][4] The melting point is a key determinant of a crystalline solid's stability and is highly sensitive to the intermolecular forces at play, including hydrogen bonding from the carboxylic acid dimer, dipole-dipole interactions from the C-Cl bond, and van der Waals forces, which are significantly enhanced by the large iodine atom.

Compound NameMolecular FormulaKey Structural DifferencesMelting Point (°C)Physical State (STP)
2-Chloro-5-iodobenzoic acid C₇H₄ClIO₂Lacks the 4-methyl group158 - 161[5] or 205 - 209Solid
5-Iodo-2-methylbenzoic acid C₈H₇IO₂Lacks the 2-chloro group176 - 179[6]Solid (liquid colorless)[6]
2-Chloro-5-methylbenzoic acid C₈H₇ClO₂Iodine is replaced by hydrogenNot specifiedNot specified
4-Methylbenzoic acid (p-Toluic acid) C₈H₈O₂Lacks both halogen substituents180 - 181[4]Crystalline Solid[4]

Expert Analysis: The presence of both a methyl group and two different halogens on the benzene ring of 2-Chloro-5-iodo-4-methylbenzoic acid will influence its crystal lattice energy in a complex manner. The addition of the methyl group, when compared to 2-Chloro-5-iodobenzoic acid, might disrupt crystal packing, potentially leading to a slightly lower melting point, or it could introduce new favorable packing interactions. The significant variation in the reported melting point for 2-Chloro-5-iodobenzoic acid (158-161°C vs. 205-209°C) likely reflects differences in purity or polymorphic forms.[1][5] Given the data from these analogs, a melting point in the range of 160-210°C for 2-Chloro-5-iodo-4-methylbenzoic acid would be a reasonable starting hypothesis for experimental verification.

Standard Operating Protocol: Melting Point Determination

The following protocol describes the capillary melting point method, a robust and widely accepted technique for determining the melting point of a solid crystalline organic compound.

Principle

A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. A sharp melting range (typically < 2°C) is indicative of high purity.

Materials and Equipment
  • Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or automated digital instrument)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle or watch glass

  • The sample of 2-Chloro-5-iodo-4-methylbenzoic acid

  • Certified reference standards (e.g., benzophenone, caffeine) for instrument calibration

Experimental Workflow
  • Sample Preparation:

    • Place a small amount (10-20 mg) of the crystalline sample on a clean, dry watch glass or in a mortar.

    • Using a clean spatula or pestle, crush the sample into a fine, uniform powder. Causality: This ensures efficient and uniform heat transfer throughout the sample.

  • Capillary Tube Packing:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Alternatively, drop the tube down a long glass tube (2-3 feet) onto the benchtop.

    • Repeat until the packed sample height is 2-3 mm. Causality: An appropriate sample height is crucial for observing a distinct and accurate melting transition.

  • Instrument Setup and Calibration:

    • Ensure the melting point apparatus is calibrated using certified standards with melting points that bracket the expected range of the sample.

    • Place the packed capillary tube into the sample holder of the apparatus.

  • Melting Point Determination:

    • Rapid Scan (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting temperature.

    • Accurate Determination: Prepare a new capillary tube. Set the starting temperature to approximately 20°C below the approximate melting point found in the rapid scan.

    • Set the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for an accurate reading.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts, and the entire sample is a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Analysis:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Reporting A Place Sample (10-20 mg) on Watch Glass B Crush to Fine Powder (Mortar/Pestle) A->B Ensure uniformity C Pack Capillary Tube (2-3 mm height) B->C Efficient packing E Insert Capillary Tube C->E D Calibrate Instrument with Standards D->E F Rapid Scan (Optional) (10-20°C/min) E->F G Accurate Scan (1-2°C/min) F->G Inform starting temp H Record T1 (First liquid drop) G->H Observe I Record T2 (All liquid) H->I Continue heating J Report Melting Range (T1 - T2) I->J

Caption: Workflow for Capillary Melting Point Determination.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure the trustworthiness of the results:

  • Instrument Calibration: Regular calibration with at least two standards of known melting points that bracket the expected sample melting point ensures the instrument's temperature sensor is accurate.

  • Purity Indication: A narrow melting range (e.g., 0.5-2°C) is a strong indicator of a pure compound. A broad melting range (>3°C) suggests the presence of impurities, which depress and broaden the melting point.

  • Reproducibility: Repeating the measurement with a fresh sample should yield a melting point range within experimental error (typically ±0.5°C), confirming the validity of the initial result.

Conclusion

While direct experimental data for 2-Chloro-5-iodo-4-methylbenzoic acid remains elusive in the surveyed literature, a robust physicochemical profile can be inferred from its structural analogs. It is confidently predicted to be a crystalline solid with a melting point likely falling within the 160-210°C range. This guide provides the necessary theoretical foundation and a detailed, practical protocol for the empirical determination of this crucial property. Adherence to the outlined experimental workflow will ensure the generation of accurate and reliable data, which is fundamental for any subsequent research, development, or quality control activities involving this compound.

References

  • FX Medicine. What is 2-Chloro-5-iodobenzoic Acid - Properties & Specifications. [Link]

  • Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Cheméo. Chemical Properties of 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5). [Link]

  • Patsnap. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka. [Link]

  • PubChem. 2-Chloro-5-iodobenzoic acid. [Link]

  • PubChem. 2-Chloro-5-methylbenzoic Acid. [Link]

  • Seema Finechem. 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0 | 2-methyl-5-Iodobenzoic Acid. [Link]

  • PharmaCompass. 2-Chloro-5-iodo-benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Pharmaffiliates. N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide. [Link]

  • Wikipedia. p-Toluic acid. [Link]

  • PubChem. 2-Chloro-4-methylbenzoic acid. [Link]

Sources

Difference between 2-Chloro-5-iodo-4-methylbenzoic acid and 2-Chloro-5-iodobenzoic acid

[1][2]

Executive Summary

2-Chloro-5-iodobenzoic acid and 2-Chloro-5-iodo-4-methylbenzoic acid are high-value halogenated benzoic acid intermediates.[1] While they share a core scaffold, the presence of a methyl group at the C4 position in the latter drastically alters its steric environment, electronic properties, and application scope.[1]

  • 2-Chloro-5-iodobenzoic acid is a "workhorse" intermediate, most notably serving as the primary scaffold for SGLT2 inhibitors (e.g., Empagliflozin).[1] Its unhindered C5-iodine allows for facile metal-halogen exchange and Friedel-Crafts acylation.[1]

  • 2-Chloro-5-iodo-4-methylbenzoic acid is a specialized building block used in the development of RIPK2 inhibitors for autoimmune diseases.[1] The C4-methyl group introduces orthogonal steric strain, modulating the reactivity of the adjacent iodine and improving the metabolic stability of the final drug candidate.[1]

Physicochemical & Structural Comparison

The defining difference lies in the substitution at Carbon-4.[1] This seemingly minor change dictates the available synthetic pathways.[1]

Feature2-Chloro-5-iodobenzoic acid2-Chloro-5-iodo-4-methylbenzoic acid
CAS Number 19094-56-5 1693980-98-1
Molecular Weight 282.46 g/mol 296.49 g/mol
Appearance White to off-white powderPale yellow solid
Melting Point 157–161 °CN/A (Intermediate usually used in situ)
Electronic Effect C5-I is electron-deficient (activated for exchange).[1][2]C4-Me is electron-donating (slightly deactivates C5-I).[1]
Steric Environment Unhindered C5 position.[1]Sterically crowded C5 position (Ortho-Methyl effect).[1]
Key Application SGLT2 Inhibitors (Diabetes)RIPK2 Inhibitors (Autoimmune/IBD)
Structural Visualization (Graphviz)

The following diagram illustrates the steric crowding introduced by the methyl group.[1]

StructureComparisoncluster_0Standard Scaffoldcluster_1Methylated ScaffoldA2-Chloro-5-iodobenzoic acid(Unhindered C5-Iodine)ReactivityReactivity Consequence:C4-Methyl blocks nucleophilic attackand modifies Pd-catalysis ratesA->Reactivity High Reactivity(Friedel-Crafts / Li-Exchange)B2-Chloro-5-iodo-4-methylbenzoic acid(Sterically Hindered C5-Iodine)B->Reactivity Modulated Reactivity(Requires Specific Ligands)

Figure 1: Structural comparison highlighting the steric impact of the C4-methyl group on the reactivity of the C5-iodine center.[1]

Synthetic Pathways & Protocols

The synthesis of these two compounds diverges significantly due to the availability of starting materials and the directing effects of substituents.[1]

A. Synthesis of 2-Chloro-5-iodobenzoic Acid (Empagliflozin Route)

This molecule is typically synthesized via a Sandmeyer reaction sequence starting from 2-chlorobenzoic acid or anthranilic acid derivatives.[1]

Mechanism:

  • Nitration: 2-Chlorobenzoic acid

    
     2-Chloro-5-nitrobenzoic acid.[1]
    
  • Reduction: Nitro group

    
     Amine (using Fe/HCl or catalytic hydrogenation).[1]
    
  • Sandmeyer Iodination: Diazotization (

    
    ) followed by substitution with KI.[1]
    

Key Experimental Protocol (Sandmeyer Step):

  • Diazotization: Dissolve 2-chloro-5-aminobenzoic acid (1.0 eq) in 20%

    
     at 0–5°C. Add 
    
    
    (1.1 eq) dropwise.
  • Iodination: Add a solution of KI (1.5 eq) slowly to the diazonium salt.

  • Workup: Heat to 80°C to decompose the diazonium intermediate. Quench with sodium thiosulfate (to remove excess iodine).[1] Filter the precipitate.[1]

  • Purification: Recrystallize from toluene to yield the product (Yield ~80-90%).

B. Synthesis of 2-Chloro-5-iodo-4-methylbenzoic Acid (Direct Iodination)

For the methylated derivative, the presence of the activating methyl group at C4 allows for a more direct Electrophilic Aromatic Substitution (EAS) using N-iodosuccinimide (NIS).[1] The methyl group directs the incoming iodine to the ortho position (C5), which is also para to the chlorine, reinforcing the regioselectivity.[1]

Protocol (Based on Patent WO2020198053A1):

  • Setup: Charge a reactor with 2-chloro-4-methylbenzoic acid (500 mg, 2.93 mmol) and Dichloromethane (DCM, 20 mL).

  • Acidification: Cool to 0°C and add concentrated sulfuric acid (

    
    , 6.5 mL).
    
  • Iodination: Add N-iodosuccinimide (NIS) (692 mg, 3.08 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at 20°C for 30 minutes. The C4-methyl group activates the C5 position, facilitating rapid iodination.[1]

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[1][3] Wash organic layer with sodium thiosulfate and brine.[1]

  • Result: Concentration yields the title compound as a pale solid.[1]

Synthetic Logic Diagram

SynthesisPathwayscluster_nonmethylRoute A: 2-Chloro-5-iodobenzoic acidcluster_methylRoute B: 2-Chloro-5-iodo-4-methylbenzoic acidStart12-Chlorobenzoic AcidStep1Nitration(HNO3/H2SO4)Start1->Step1Step2Reduction(Fe/HCl)Step1->Step2Step3Sandmeyer Iodination(NaNO2, KI)Step2->Step3End12-Chloro-5-iodobenzoic acid(CAS: 19094-56-5)Step3->End1Start22-Chloro-4-methylbenzoic acidStep4Electrophilic Iodination(NIS, H2SO4, DCM)Start2->Step4MechanismMethyl Group directsIodine to C5 positionStep4->MechanismEnd22-Chloro-5-iodo-4-methylbenzoic acid(CAS: 1693980-98-1)Step4->End2

Figure 2: Divergent synthetic pathways. Route A relies on functional group interconversion (Sandmeyer), while Route B utilizes the activating nature of the methyl group for direct halogenation.[1]

Applications in Drug Discovery[1]

SGLT2 Inhibitors (Empagliflozin)

2-Chloro-5-iodobenzoic acid is the critical starting material for Empagliflozin (Jardiance).[4]

  • Workflow:

    • Conversion to acid chloride.[1][3][4]

    • Friedel-Crafts Acylation with fluorobenzene to form the benzophenone core.[1][4]

    • Nucleophilic substitution with (S)-3-hydroxytetrahydrofuran.[1]

    • I/Li Exchange: The iodine at C5 is exchanged for Lithium (using n-BuLi) to allow coupling with gluconolactone.[1]

  • Why this scaffold? The C5-iodine is sufficiently reactive for cryogenic lithiation without interference from adjacent groups.[1]

RIPK2 Inhibitors (Autoimmune Therapy)

2-Chloro-5-iodo-4-methylbenzoic acid is utilized in the synthesis of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.[1][5][6]

  • Workflow:

    • Amide Coupling: The carboxylic acid is coupled with amines (e.g., cyclopropanamine) using EDCI/HOBt.[1][5][7]

    • Cross-Coupling: The C5-iodine serves as a handle for Suzuki or Sonogashira couplings to attach heteroaryl groups (e.g., pyridine-fused imidazoles).[1]

  • Why this scaffold? The C4-methyl group likely restricts the rotation of the attached biaryl systems (atropisomerism control) or fills a specific hydrophobic pocket in the RIPK2 kinase domain, enhancing selectivity over other kinases.[1]

References

  • Synthesis of Empagliflozin Intermediates : Wang, et al. "Efficient Synthesis of Empagliflozin."[1] ChemicalBook Protocols. Link

  • RIPK2 Inhibitor Patent : Takeda Pharmaceutical Co Ltd. "2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives...".[1][5] WO2020198053A1.[1] Link

  • Compound Properties (Non-Methyl) : PubChem CID 519638. "2-Chloro-5-iodobenzoic acid".[1][2][3][5][6][8][9][10] Link

  • Compound Properties (Methyl) : BLD Pharm Catalog. "2-Chloro-5-iodo-4-methylbenzoic acid (CAS 1693980-98-1)".[1][2][6][11] Link

Methodological & Application

Application Note: Synthesis of RIPK2 Inhibitors Utilizing the 2-Chloro-5-iodo-4-methylbenzoic Acid Scaffold

[1]

Executive Summary & Scientific Rationale

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical dual-specificity kinase in the NOD1 and NOD2 signaling pathways, mediating the innate immune response to bacterial peptidoglycans. Dysregulation of RIPK2 is a primary driver in inflammatory bowel diseases (IBD), specifically Crohn’s disease and ulcerative colitis.

This application note details the synthesis of high-affinity RIPK2 inhibitors derived from 2-Chloro-5-iodo-4-methylbenzoic acid . This specific intermediate is a privileged scaffold in kinase medicinal chemistry for three mechanistic reasons:

  • The Iodine "Handle": The C5-iodine offers a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), allowing the modular attachment of diverse "hinge-binding" heterocycles.

  • The Carboxylic Acid: This moiety serves as the anchor for the "solvent-exposed" tail via amide bond formation, critical for tuning physicochemical properties (solubility, permeability) and engaging the DFG-out pocket in Type II inhibition.

  • The Ortho-Chloro Substituent: The C2-chlorine atom provides steric bulk that forces the amide bond out of planarity, often locking the inhibitor into a bioactive conformation that fits the narrow specificity pocket of RIPK2, distinguishing it from other tyrosine kinases.

Biological Context: The NOD2-RIPK2 Axis[2][3]

Understanding the target biology is essential for inhibitor design. RIPK2 bridges the gap between the cytosolic NOD2 receptor and the NF-

1

NOD2_PathwayMDPMuramyl Dipeptide(Bacterial Ligand)NOD2NOD2 Receptor(Oligomerization)MDP->NOD2 ActivationRIPK2RIPK2(Kinase Domain)NOD2->RIPK2 Recruitment (CARD-CARD)UbiquitinationPoly-Ubiquitination(XIAP/LUBAC)RIPK2->Ubiquitination ActivationInhibitorSmall MoleculeInhibitorInhibitor->RIPK2 BlockadeTAK1TAK1 ComplexUbiquitination->TAK1NFkBNF-κB Translocation(Pro-inflammatory Cytokines)TAK1->NFkB

Figure 1: The NOD2 signaling cascade.[2] The inhibitor targets the RIPK2 kinase domain, preventing the poly-ubiquitination required for downstream NF-

Retrosynthetic Strategy

The synthesis is designed to be convergent . We utilize the carboxylic acid to install the solvent tail first, creating a stable benzamide intermediate. This prevents potential interference of the free acid during the subsequent metal-catalyzed coupling of the hinge binder.

Retrosynthesiscluster_intermediatesKey Building BlocksFinalFinal RIPK2 Inhibitor(Benzamide Scaffold)CouplingPd-CatalyzedCross-CouplingFinal->CouplingCore2-Chloro-5-iodo-4-methylbenzoic acidCoupling->Core ElectrophileHingeHinge Binder(Boronate/Stannane)Coupling->Hinge NucleophileTailAmine Tail(e.g., Cyclopropanamine)Core->Tail Amide BondFormation

Figure 2: Retrosynthetic disconnection showing the modular assembly of the inhibitor.

Detailed Experimental Protocols

Phase A: Synthesis of the Benzamide Intermediate

This step installs the "tail" region. We will use Cyclopropanamine as the model amine, as described in recent patent literature (WO2020198053), but this can be substituted with solubilizing groups like N-methylpiperazine depending on ADME requirements.

Reagents:

  • Starting Material: 2-Chloro-5-iodo-4-methylbenzoic acid (1.0 equiv)

  • Amine: Cyclopropanamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Preferred over EDCI for faster kinetics]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Preparation: Charge a dried round-bottom flask with 2-Chloro-5-iodo-4-methylbenzoic acid (e.g., 400 mg, 1.35 mmol) and anhydrous DMF (6 mL).

  • Activation: Add DIPEA (0.59 mL, 3.37 mmol) followed by HATU (615 mg, 1.62 mmol) at 0°C. Stir for 15 minutes to form the active ester. Expert Note: The solution should turn slightly yellow; ensure moisture exclusion to prevent hydrolysis.

  • Amine Addition: Add Cyclopropanamine (0.10 mL, 1.48 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by LC-MS (Target mass: ~350 Da).

  • Work-up: Dilute with EtOAc (50 mL) and wash with saturated NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 85-95% as a white solid.

Phase B: Installation of the Hinge Binder (Suzuki Coupling)

The iodine atom at position 5 is now coupled to a heteroaryl boronic acid (e.g., an Indazole or Pyridine derivative) which mimics the adenine ring of ATP.

Reagents:

  • Intermediate: 2-Chloro-N-cyclopropyl-5-iodo-4-methylbenzamide (from Phase A)

  • Partner: (1H-Indazol-5-yl)boronic acid (or similar heteroaryl boronate) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: Cs2CO3 (2.0 M aqueous solution or solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Degassing: In a microwave vial or pressure tube, combine the Benzamide intermediate and the Boronic acid. Add 1,4-Dioxane and the aqueous base. Sparge with Argon for 5 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: Check LC-MS for the disappearance of the aryl iodide (M+H peak of product will appear).

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final compounds to ensure biological purity (>95%).

Data Analysis & Quality Control

Key Characterization Markers

When analyzing the NMR of the final compound, look for these specific shifts to validate the structure:

Moiety1H NMR Signal (DMSO-d6)Structural Validation
Amide NH

8.2 – 8.6 ppm (doublet)
Confirms successful coupling of the amine tail.
Aryl-Methyl

2.3 – 2.4 ppm (singlet)
Characteristic of the toluene core; integrates to 3H.
Hinge Proton

12.0 – 13.0 ppm (broad s)
If using an indazole/benzimidazole, the NH is very deshielded.
Aryl Protons

7.4 – 7.8 ppm (singlets)
The core benzene protons (H3 and H6) should appear as distinct singlets due to para-substitution pattern.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Phase A Acid not fully activated or wet DMF.Switch to HATU if using EDCI; redistill DMF or use molecular sieves.
De-iodination (Phase B) Overheating or excessive Pd catalyst.Lower temperature to 80°C; reduce catalyst load to 3 mol%.
Protodeboronation Unstable boronic acid.Switch to Boronic Pinacol Ester; use anhydrous conditions (DMF/CsF) instead of aqueous dioxane.

References

  • Patent Literature (Primary Source)

    • Title: 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as RIPK2 inhibitors.[3]

    • Source: WO2020198053A1 (and rel
    • Link:

  • Medicinal Chemistry of RIPK2 (GSK583 Context)

    • Title: The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase.[4][5][6]

    • Source: Journal of Medicinal Chemistry (2016).[4]

    • Link:

  • WEHI-345 & Structural Biology

    • Title: Characterization of WEHI-345, a selective inhibitor of the NOD signaling pathway.[7][5]

    • Source: Experimental Cell Research / PubMed.
    • Link:

  • General Kinase Synthesis Reviews

    • Title: Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases.[7][6][8]

    • Source: Frontiers in Pharmacology.
    • Link:

Reaction conditions for esterification of 2-Chloro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 2-Chloro-5-iodo-4-methylbenzoic acid (CIMBA) presents a classic challenge in aromatic chemistry: balancing the reactivity of a sterically hindered carboxylic acid with the stability of a labile aryl-iodide moiety.

Structural Challenges:

  • Ortho-Effect (Steric): The chlorine atom at the 2-position creates significant steric bulk, shielding the carbonyl carbon. This drastically reduces the rate of traditional Fischer esterification (

    
     can be 
    
    
    
    times slower than benzoic acid).
  • Electronic Deactivation: The inductive effect (

    
    ) of the chlorine increases the acidity of the carboxyl group (
    
    
    
    ), making the carboxylate anion a weaker nucleophile, though still sufficient for alkylation.
  • Iodine Lability: The carbon-iodine bond at position 5 is susceptible to homolytic cleavage (photolysis) or oxidative addition (if transition metals are present). Reaction conditions must avoid high temperatures (>100°C) or radical initiators to prevent deiodination.

Recommended Strategy: For laboratory-scale (<100g) and high-value synthesis, Nucleophilic Alkylation (Method A) is the superior protocol due to mild conditions and quantitative yields. For industrial scale-up (>1kg), Acyl Chloride Activation (Method B) is preferred for cost-efficiency, provided that strict temperature control is maintained.

Decision Matrix & Workflow

The following decision tree illustrates the selection logic based on scale and available equipment.

Esterification_Workflow Start Starting Material: 2-Chloro-5-iodo-4-methylbenzoic Acid Decision Scale & Constraints? Start->Decision RouteA Method A: Nucleophilic Alkylation (MeI / K2CO3 / DMF) Decision->RouteA Lab Scale (<100g) High Purity Req. RouteB Method B: Acyl Chloride Activation (SOCl2 / Cat. DMF) Decision->RouteB Production (>1kg) Cost Sensitive RouteC Method C: Fischer Esterification (MeOH / H2SO4) Decision->RouteC Avoid Halides ResultA High Yield (>95%) Mild, No Steric Hindrance RouteA->ResultA ResultB Scalable, Low Cost Requires Acid Gas Scrubbing RouteB->ResultB ResultC NOT RECOMMENDED Slow Kinetics due to Ortho-Cl RouteC->ResultC

Figure 1: Strategic selection of esterification routes based on steric and electronic constraints.

Detailed Experimental Protocols

Protocol A: Nucleophilic Alkylation (Recommended for Lab Scale)

Principle: This method bypasses the steric hindrance at the carbonyl carbon by converting the acid into a carboxylate nucleophile, which then attacks the unhindered methyl iodide (


 mechanism).
  • Reagents:

    • Substrate: 2-Chloro-5-iodo-4-methylbenzoic acid (1.0 equiv)

    • Base: Potassium Carbonate (

      
      ), anhydrous, finely ground (1.5 - 2.0 equiv)
      
    • Electrophile: Iodomethane (MeI) (1.2 - 1.5 equiv)

    • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 - 0.5 M concentration]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the carboxylic acid substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may thicken; ensure vigorous stirring. Stir at Room Temperature (RT) for 15–30 minutes to ensure carboxylate formation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane dropwise via syringe (Caution: MeI is a carcinogen and volatile).

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Conversion is typically >98% within 3 hours.

  • Work-up:

    • Dilute the reaction mixture with water (5x reaction volume) and extract with Ethyl Acetate (EtOAc) or MTBE.

    • Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

Why this works: The reaction occurs at the methyl group of MeI, which is sterically unencumbered. The ortho-chlorine on the benzoate does not hinder this attack.

Protocol B: Acyl Chloride Activation (Recommended for Scale-Up)

Principle: Converting the acid to the acid chloride (


) creates a planar, highly electrophilic species that is reactive enough to overcome the ortho-steric hindrance during the subsequent alcoholysis.
  • Reagents:

    • Substrate: 1.0 equiv

    • Activator: Thionyl Chloride (

      
      ) (1.5 - 2.0 equiv) OR Oxalyl Chloride (1.2 equiv)
      
    • Catalyst: DMF (2-3 drops / 1 mol% catalytic)

    • Solvent: Toluene or DCM (Dichloromethane)

    • Quench: Methanol (excess)[1][2][3][4]

Step-by-Step Procedure:

  • Activation: Suspend the acid in dry Toluene (preferred for higher boiling point) or DCM.

  • Catalysis: Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at RT.
    
    • Note: If using Toluene, heat the mixture to 60–70°C for 2 hours. The evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
    • Caution: Do not exceed 80°C to preserve the C-I bond.

  • Concentration (Critical): Once the acid is consumed (check by quenching an aliquot in MeOH for TLC), concentrate the mixture under reduced pressure to remove excess

    
    . Co-evaporate with Toluene once to ensure removal of acidic gases.
    
  • Esterification: Dissolve the crude acid chloride residue in DCM or Toluene. Cool to 0°C.[3]

  • Quench: Add excess Methanol (3–5 equiv) slowly. Alternatively, add a solution of MeOH and Pyridine (1.1 equiv) if acid scavenging is required (though usually not necessary for methyl esters).

  • Work-up: Wash with sat.

    
     solution, dry, and concentrate.
    

Comparative Data Analysis

ParameterMethod A (Alkylation)Method B (Acyl Chloride)Method C (Fischer)
Yield 95 - 99% 90 - 95%60 - 75% (Equilibrium limited)
Reaction Time 2 - 4 Hours4 - 6 Hours12 - 24 Hours
Temperature 25°C (RT)60°C

25°C
Reflux (65°C+)
Steric Sensitivity None (Bypassed)Low (Overcome by reactivity)High (Kinetic inhibition)
Impurity Profile Very CleanPotential dimer/anhydrideUnreacted acid remains
Scalability Moderate (Cost of MeI/DMF waste)High (Standard reagents)High

Quality Control & Validation

Analytical Markers for Methyl 2-chloro-5-iodo-4-methylbenzoate:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.35 (s, 1H, H-6, deshielded by ortho-carbonyl and meta-iodine).
      
    • 
       7.30 (s, 1H, H-3, shielded relative to H-6).
      
    • 
       3.92 (s, 3H, 
      
      
      
      ).
    • 
       2.45 (s, 3H, 
      
      
      
      ).
  • Key Validation Check:

    • Disappearance of the broad carboxylic acid singlet (

      
       ppm).
      
    • Appearance of the sharp methyl ester singlet (

      
       ppm).
      

Troubleshooting Guide:

  • Issue: Low conversion in Method A.

    • Fix: Ensure DMF is dry.[5] Water solvates the carboxylate and kills nucleophilicity. Increase

      
       or switch to 
      
      
      
      (cesium effect).
  • Issue: Purple color in reaction (Method B).

    • Fix: Indicates Iodine liberation. Temperature was too high or

      
       contained oxidants. Add a wash with 
      
      
      
      (sodium thiosulfate) during work-up to reduce free iodine.

References

  • Mechanism of Esterification of Hindered Acids: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on ortho-effects). Context: Explains why ortho-substituted benzoates resist Fischer esterification due to the "Six-Number" rule and steric inhibition of resonance.
  • Alkylation Protocol (Method A Basis)

    • Haslam, E. (1980). "Recent Developments in Methods for the Esterification of Carboxylic Acids". Tetrahedron, 36(17), 2409-2433. Link

    • Context: Establishes the efficacy of for hindered acids.
  • Synthesis of Halogenated Benzoic Acid Derivatives

    • Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of halobenzoic acids". Journal of Organic Chemistry, 68(13), 5384-5387. Link

    • Context: Discusses stability of Iodo-benzoic acids and handling of 2-chloro-5-iodo motifs.
  • Acyl Chloride Activation (Method B Basis)

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-5-iodo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the realm of pharmaceutical process chemistry, 2-Chloro-5-iodo-4-methylbenzoic acid (and its ester derivatives) represents a "privileged scaffold." It serves as a critical building block for SGLT2 inhibitors (e.g., Ipragliflozin analogs) and other biaryl therapeutics.

The synthetic value of this molecule lies in its orthogonal halogen reactivity . The presence of a highly reactive iodine atom at C-5 and a less reactive chlorine atom at C-2 creates a "kinetic window." This allows researchers to perform a site-selective Suzuki-Miyaura coupling at the C-5 position while leaving the C-2 chlorine intact for subsequent functionalization (e.g., amination or a second coupling).

This guide provides a validated protocol for this transformation, addressing the specific challenge of the C-4 methyl group, which introduces steric hindrance adjacent to the reactive iodide.

Mechanistic Principles & Chemoselectivity[1]

To achieve high yield and selectivity, one must understand the catalytic cycle's kinetic hierarchy.

The Kinetic Hierarchy

Oxidative addition (OA) is the rate-determining step in the Suzuki catalytic cycle. The rate of OA to Palladium(0) follows the bond dissociation energy trend:



  • Target Reaction (C-5): The C-I bond (approx. 65 kcal/mol) undergoes rapid oxidative addition even with mild catalysts.

  • Avoided Side Reaction (C-2): The C-Cl bond (approx. 95 kcal/mol) requires higher temperatures or electron-rich, bulky ligands (e.g., tricyclohexylphosphine) to react.

The Steric Challenge: The methyl group at C-4 is ortho to the iodine. This steric bulk can retard the approach of the Palladium complex. Therefore, the protocol utilizes ligands with a wide bite angle (like dppf) or specific steric tolerance (like SPhos) to facilitate the coupling without necessitating temperatures high enough to activate the chlorine.

Diagram: Chemoselective Catalytic Cycle

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Fast) Insertion at C-I Pd0->OxAdd_I Preferred Path OxAdd_Cl Oxidative Addition (Slow) Insertion at C-Cl Pd0->OxAdd_Cl High Temp/Energy Only Substrate Substrate: Methyl 2-chloro-5-iodo-4-methylbenzoate Substrate->OxAdd_I Transmet Transmetallation (+ Aryl Boronic Acid / Base) OxAdd_I->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: Biaryl Benzoate (Cl retained) RedElim->Product

Figure 1: The chemoselective pathway relies on the rapid oxidative addition of Pd(0) to the C-I bond, avoiding the C-Cl bond.

Experimental Protocol

Scope: Synthesis of Methyl 4'-methoxy-6-chloro-4-methyl-[1,1'-biphenyl]-3-carboxylate (Model Reaction). Substrate: Methyl 2-chloro-5-iodo-4-methylbenzoate. (Note: Esterification of the free acid is recommended prior to coupling to prevent catalyst poisoning by the carboxylate).

Materials & Reagents[1][2][3][4]
ComponentSpecificationRole
Substrate Methyl 2-chloro-5-iodo-4-methylbenzoate (1.0 equiv)Electrophile
Coupling Partner 4-Methoxyphenylboronic acid (1.2 equiv)Nucleophile
Catalyst PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)Catalyst
Base K₂CO₃ (2.5 equiv)Activator
Solvent System 1,4-Dioxane : Water (4:1 ratio)Solvent
Atmosphere Argon or Nitrogen (Balloon)Inert Environment

Expert Insight:PdCl₂(dppf) is chosen over Pd(PPh₃)₄.[1] The bidentate dppf ligand prevents ligand dissociation, making the catalyst more robust against the steric hindrance of the C-4 methyl group while maintaining high selectivity for I over Cl.

Step-by-Step Methodology
  • Preparation:

    • Oven-dry a 50 mL Schlenk flask or a round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Charging:

    • Add Methyl 2-chloro-5-iodo-4-methylbenzoate (310 mg, 1.0 mmol).

    • Add 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol).

    • Add K₂CO₃ (345 mg, 2.5 mmol).

    • Critical Step: Add PdCl₂(dppf)[1][2]·CH₂Cl₂ (24 mg, 0.03 mmol) last to minimize air exposure of the catalyst.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8 mL) and distilled Water (2 mL).

    • Degas: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid). This is vital to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Reaction:

    • Seal the flask and heat to 60–70°C in an oil bath.

    • Control Point: Do not exceed 80°C. Higher temperatures increase the risk of activating the C-Cl bond.

    • Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The reaction is typically complete in 2–4 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate under reduced pressure.[4]

    • Purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: Gradient 0% → 10% EtOAc in Hexanes.

    • Expected Yield: 85–92%.

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents Degas Degas Solvent (Ar Sparge 10 min) Start->Degas Heat Heat to 65°C (Kinetic Control) Degas->Heat Monitor Monitor (TLC/HPLC) Target: Disappearance of Ar-I Heat->Monitor Monitor->Heat Incomplete Workup Work-up: EtOAc Extraction Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow emphasizing the critical degassing and temperature control steps.

Data Analysis & Troubleshooting

Optimization Screening Data

The following table summarizes the optimization of conditions for this specific scaffold (4-methyl steric hindrance).

EntryCatalystLigandBaseTemp (°C)Yield (Isolated)Selectivity (Ar-I vs Ar-Cl)
1Pd(OAc)₂PPh₃Na₂CO₃8065%Moderate (some de-chlorination)
2Pd(PPh₃)₄-K₂CO₃8072%Good
3PdCl₂(dppf) dppf K₂CO₃ 65 91% Excellent
4Pd₂(dba)₃SPhosK₃PO₄6094%Excellent (Best for very bulky boronic acids)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric hindrance of the 4-methyl group or catalyst deactivation.

    • Solution: Switch to SPhos-Pd-G2 or XPhos-Pd-G2 . These bulky, electron-rich ligands are designed to overcome steric barriers in Suzuki coupling.

  • Issue: "Protodehalogenation" (Loss of Iodine without coupling).

    • Cause: Hydride source in the reaction (often from solvent impurities or excess heating).

    • Solution: Ensure solvents are anhydrous/high purity. Lower temperature to 50°C.

  • Issue: Reaction at Chlorine (Bis-coupling).

    • Cause: Temperature too high or catalyst too active.

    • Solution: Strictly limit temperature to <70°C. Reduce catalyst loading to 1 mol%.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. "Suzuki Coupling." (Accessed 2026). Link

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols." Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on reactivity order Cl vs I).
  • BenchChem. "Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles." (Analogous scaffold reactivity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling for 2-Chloro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the challenging amide coupling of 2-Chloro-5-iodo-4-methylbenzoic acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to overcome low yields and complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the amide coupling of 2-Chloro-5-iodo-4-methylbenzoic acid?

The structure of 2-Chloro-5-iodo-4-methylbenzoic acid presents two main obstacles to achieving high-yield amide coupling:

  • Steric Hindrance: The carboxylic acid is flanked by a chlorine atom at the ortho (C2) position. This steric bulk can physically impede the approach of both the activating agent and the incoming amine nucleophile, significantly slowing down the reaction rate and leading to incomplete conversions.[1]

  • Electronic Effects: The chlorine and iodine substituents are strongly electron-withdrawing. While this increases the acidity of the carboxylic proton, it can also influence the reactivity of the activated intermediate. More importantly, if the coupling partner is an electron-deficient amine (e.g., a substituted aniline), the combination of a hindered acid and a poor nucleophile makes the reaction particularly sluggish.[2][3]

Q2: Which class of coupling reagent is most effective for a sterically hindered substrate like this?

While many coupling reagents exist, they are not all equally effective for hindered substrates. For 2-Chloro-5-iodo-4-methylbenzoic acid, uronium/aminium-based reagents are highly recommended as a starting point.

  • Carbodiimides (e.g., EDC, DCC): These are common and cost-effective but often struggle with sterically hindered acids.[4] Their mechanism involves an O-acylisourea intermediate that is prone to a yield-reducing side reaction, forming a stable N-acylurea byproduct, especially when the subsequent amine attack is slow.[5][6]

  • Phosphonium Salts (e.g., PyBOP, BOP): These are generally more reactive than carbodiimides and show good performance. However, they can sometimes be less efficient than the most potent uronium salts for extremely challenging couplings.[7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): This class is considered the "gold standard" for difficult couplings.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective. It incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester. This intermediate is more reactive than the HOBt-esters formed with HBTU or EDC/HOBt, leading to faster and more complete reactions with a lower risk of racemization if chiral amines are used.[9]

Q3: How do I select the appropriate base and solvent for this reaction?

The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

  • Base Selection: A non-nucleophilic, sterically hindered tertiary amine is essential. The base's role is to deprotonate the carboxylic acid and the protonated amine, but it should not compete with the desired amine as a nucleophile.

    • Recommended: N,N-Diisopropylethylamine (DIPEA) is the preferred choice for HATU-mediated couplings due to its significant steric bulk.[10]

    • Use with Caution: Triethylamine (TEA) is less hindered and can sometimes lead to side reactions. 4-(Dimethylamino)pyridine (DMAP) is a powerful acyl-transfer catalyst but is also a potent nucleophile and should generally be used in catalytic amounts, if at all, to avoid byproducts.[2]

  • Solvent Selection: Anhydrous, polar aprotic solvents are required to ensure all reagents remain dissolved and to prevent hydrolysis of the coupling agents and activated intermediates.[10]

    • Recommended: N,N-Dimethylformamide (DMF) is a common and effective choice. Dichloromethane (DCM) and Acetonitrile (MeCN) are also excellent options.[2][8][10] Studies have also shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) can be effective "green" alternatives.[8][11][12]

Q4: What is "pre-activation" and is it necessary for this substrate?

Pre-activation is the step of mixing the carboxylic acid, coupling reagent, and base for a short period before adding the amine. This allows for the complete formation of the highly reactive active-ester intermediate.[9]

For a sterically hindered acid like 2-Chloro-5-iodo-4-methylbenzoic acid, pre-activation is highly recommended. Allowing the acid to fully convert to the active ester before introducing the amine ensures the maximum concentration of the activated species is available for the slow, sterically-hindered nucleophilic attack, helping to drive the reaction to completion.[10] A typical pre-activation time for a solution-phase HATU coupling is 15-30 minutes at room temperature.[9]

Troubleshooting Guide

Issue 1: Low Conversion - Unreacted Starting Material Remains

This is the most common issue, often confirmed by TLC or LC-MS analysis showing significant amounts of unreacted carboxylic acid and/or amine after the reaction.

start Low Conversion Observed (TLC or LC-MS) reagent Is the coupling reagent potent enough? (e.g., using EDC/HOBt) start->reagent conditions Are reaction conditions optimal? reagent->conditions Yes sol1 Upgrade to HATU, HCTU, or COMU. Implement pre-activation step. reagent->sol1 No reagent_yes Yes reagent_no No amine Is the amine a weak nucleophile? (e.g., electron-deficient aniline) conditions->amine Yes sol2 Increase reaction time (e.g., to 24h). Increase temperature moderately (e.g., to 40-50°C). Increase reagent concentration (1.2-1.5 equiv). conditions->sol2 No conditions_yes Yes conditions_no No sol3 Consider alternative activation (Acyl Fluoride). Add catalytic DMAP (0.1 equiv). amine->sol3 Yes sol4 Review stoichiometry and purity of starting materials. Ensure anhydrous conditions. amine->sol4 No amine_yes Yes amine_no No

Caption: Troubleshooting workflow for low coupling yield.

Possible Cause Explanation Recommended Solution
Insufficient Activation The coupling reagent is not reactive enough to efficiently activate the sterically hindered carboxylic acid. This is common with standard carbodiimide conditions.[1]Upgrade the Coupling Reagent: Switch from EDC/HOBt to a more potent uronium salt like HATU or COMU . These reagents react faster and are more effective for challenging substrates.[1][9]
Steric Hindrance The bulky groups on the acid and/or amine are preventing the molecules from achieving the necessary orientation for reaction, even with a potent activator.[1]Optimize Reaction Conditions: 1. Increase Time: Extend the reaction time from a few hours to 12-24 hours.[1] 2. Increase Temperature: Gently heat the reaction to 40-50 °C to help overcome the activation energy barrier. Monitor carefully to avoid reagent decomposition.[1][10] 3. Increase Concentration: Use a slight excess (1.2-1.5 equivalents) of the coupling reagent and amine.
Poor Amine Nucleophilicity If coupling with an electron-deficient amine (e.g., nitroaniline), its low nucleophilicity makes it a poor partner for the already challenging acid.[2][3]Employ Catalysis or Alternative Activation: 1. Add Catalytic DMAP: Include 0.1 equivalents of DMAP, which can act as a highly effective acyl-transfer catalyst.[2] 2. Acyl Fluoride Method: Convert the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are small, highly reactive intermediates that can be superior for coupling two hindered partners.[13][14]
Issue 2: Messy Reaction - Significant Side Product Formation

If your primary issue is not unreacted starting material but rather the formation of multiple, difficult-to-separate byproducts, the cause is likely related to the stability of your activated intermediate.

cluster_0 Carboxylic Acid Activation (with EDC) cluster_1 Desired Pathway cluster_2 Side Reaction Pathway RCOOH R-COOH OAI [O-Acylisourea Intermediate] (Reactive) RCOOH->OAI + EDC, -H⁺ EDC EDC Amide Amide Product OAI->Amide + R'-NH₂ NAU N-Acylurea (Stable Byproduct) OAI->NAU Intramolecular Rearrangement Amine R'-NH₂ Urea EDU Byproduct (Water Soluble)

Caption: Competing pathways for the O-Acylisourea intermediate.

Possible Cause Explanation Recommended Solution
O-Acylisourea Rearrangement When using a carbodiimide like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine attack is slow. This is a common problem with hindered substrates.[5][6]Use an Additive: Always include an additive like HOBt or HOAt (1.0-1.2 equivalents) when using EDC. These additives trap the O-acylisourea to form an active ester that is less prone to rearrangement.[5][6] Switch Reagent Class: Change to a uronium (HATU) or phosphonium (PyBOP) reagent, which do not form this type of byproduct.[7]
Reagent Decomposition Using excessive heat or running the reaction for extended periods at high temperatures can cause the coupling reagents or solvents to decompose, leading to a complex mixture.Optimize Temperature and Time: Monitor the reaction by TLC/LC-MS. Once the starting material is consumed, proceed with the workup. Avoid unnecessarily long reaction times or excessive heat.[10]
Issue 3: Difficulty Purifying the Final Amide Product

Purification can be challenging due to byproducts having similar polarity to the desired amide. A systematic workup and purification strategy is key.[5][15]

  • Quench and Dilute: Once the reaction is complete (as determined by TLC/LC-MS), quench with water or saturated ammonium chloride. Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Aqueous Wash (Acidic): Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid). This step protonates and removes basic impurities like excess amine, DIPEA, and DMAP.[5]

  • Aqueous Wash (Basic): Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ or 1M Na₂CO₃). This step deprotonates and removes acidic impurities like unreacted carboxylic acid and additives like HOBt/HOAt.[5]

  • Aqueous Wash (Brine): Wash with saturated NaCl (brine) to remove residual water and water-soluble byproducts (like the urea from EDC).[5]

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude solid/oil by:

    • Column Chromatography: Use silica gel with a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to separate the product from non-polar and very polar impurities.[16]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or EtOAc/Hexane) can be a highly effective method for achieving high purity.[16]

Experimental Protocols

Protocol 1: High-Yield Coupling using HATU and Pre-Activation

This protocol is a robust starting point for the coupling of 2-Chloro-5-iodo-4-methylbenzoic acid with a primary or secondary amine.

cluster_0 Pre-Activation (15-30 min) cluster_1 Coupling Reaction (4-24 h) cluster_2 Workup & Purification A 1. Dissolve Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. B 2. Add DIPEA (2.5 eq) dropwise. A->B C 3. Stir at room temperature. B->C D 4. Add Amine (1.1 eq) to the activated mixture. C->D E 5. Stir at room temp (or 40°C). Monitor by TLC/LC-MS. D->E F 6. Quench, dilute, and perform acidic/basic aqueous washes. E->F G 7. Dry, concentrate, and purify by chromatography or recrystallization. F->G

Caption: Experimental workflow for HATU-mediated coupling.

Methodology:

  • Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Chloro-5-iodo-4-methylbenzoic acid (1.0 eq) and HATU (1.2 eq).[9]

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.[9]

  • Stir the mixture at room temperature for 15-30 minutes. The solution may change color.

  • Coupling: Add the desired amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature for 4-18 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.[9][10]

  • Monitoring: Monitor the consumption of the limiting reagent by TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with the general purification protocol described in Issue 3 .

References

  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Troubleshooting low yield in N3-peptide synthesis - Benchchem.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - University of Str
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid - Benchchem.
  • Sharma, S., et al. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage.
  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls - Survival Technologies.
  • Optimizing Peptide Coupling: Key Techniques.
  • H
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • Chemistry of Amides - LibreTexts.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • Monitoring of Peptide Coupling and Capping.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • What is the best technique for amide purification?
  • Tips and tricks for difficult amide bond form
  • Amide coupling reaction in medicinal chemistry.
  • Base-promoted direct amidation of esters: beyond the current scope and practical applic
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC.
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester - Reddit.
  • Amide synthesis by acyl
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC.
  • What do you do when your peptide synthesis fails? - Biotage.
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google P
  • 2-Chloro-5-methylbenzoic acid | Biochemical Reagent - MedchemExpress.com.
  • Compound 2-chloro-5-iodo-N-[4-(3-methylbenzamido)phenyl]benzamide - Chemdiv.

Sources

Technical Support Hub: Solubility Optimization for 2-Chloro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Quick Diagnostics

2-Chloro-5-iodo-4-methylbenzoic acid is a highly crystalline, lipophilic aromatic acid.[1] Its poor solubility is rarely due to the solvent capacity of pure DMF, but rather intermolecular lattice forces and solvent contamination .

Rapid Diagnostic FAQ

Q: The solution is cloudy/hazy immediately upon mixing. A: Moisture Contamination. Your DMF likely contains >0.1% water.[1] This compound is highly hydrophobic; water acts as a potent anti-solvent, causing micro-precipitation. Action: Use anhydrous DMF (water content <50 ppm).[1]

Q: It dissolved with heat but precipitated upon cooling. A: Supersaturation. You exceeded the thermodynamic solubility limit at room temperature (RT).[1] The high melting point (driven by halogen bonding and carboxylic dimers) creates a steep solubility-temperature curve.[1] Action: Reduce concentration or maintain reaction temperature >40°C.[1]

Q: The solution turned yellow/brown over time. A: Solvent Decomposition. DMF decomposes to dimethylamine and CO over time, especially if acidic or basic impurities are present. Dimethylamine can react with the aryl halide or form salts, altering the color. Action: Use fresh, high-purity DMF and store under inert gas (Ar/N₂).

Mechanistic Insight: Why is this difficult?

To solve the problem, we must understand the antagonist: the crystal lattice.

The "Fortress" Lattice

This molecule is engineered to resist dissolution.[1][2]

  • Carboxylic Acid Dimerization: In the solid state and non-polar environments, two molecules form a stable 8-membered ring via hydrogen bonding (

    
    ).[1] This dimer is significantly more stable and less soluble than the monomer.[1]
    
  • Halogen Bonding: The Iodine (at C5) and Chlorine (at C2) atoms create regions of high electron density and polarizability, facilitating strong

    
     stacking and halogen-halogen interactions in the crystal lattice.[1]
    
  • Hydrophobic Methyl Group: The 4-methyl group increases lipophilicity (

    
    ), making the compound intolerant to even trace moisture in the solvent.[1]
    
The Solvation Pathway

For DMF to dissolve this compound, it must break the carboxylic acid dimer. DMF is a hydrogen bond acceptor (HBA).[1] It must insert itself between the acid molecules, forming a new H-bond between the DMF carbonyl oxygen and the acidic proton.

SolvationMechanism cluster_failure Failure Mode: Moisture Solid Solid State (Acid Dimer) Energy Energy Input (Heat/Sonication) Solid->Energy + DMF Transition Lattice Disruption Energy->Transition Break H-Bonds Solvated Solvated Species (Acid-DMF Complex) Transition->Solvated New H-Bond Formation Water Water Molecule Transition->Water Competition Precip Precipitation Water->Precip Hydrophobic Exclusion

Figure 1: The solvation mechanism requires DMF to competitively break the acid dimer.[1] Water disrupts this by forcing the hydrophobic aryl core out of solution.

Technical Troubleshooting Guide

Issue 1: Moisture Sensitivity (The #1 Cause of Failure)

DMF is hygroscopic.[1][2] It absorbs atmospheric moisture rapidly.[1] For 2-Chloro-5-iodo-4-methylbenzoic acid, a water content of just 0.5% can reduce solubility by >40% .[1]

Protocol: The "Dry-DMF" Standard [1]

  • Source: Use Anhydrous DMF (99.8%, packaged under Argon/Septum).

  • Verification: If the bottle has been open >1 week, dry it over activated 3Å or 4Å Molecular Sieves (20% w/v) for 24 hours.

  • Test: Mix 1 mL DMF with 10 mL water. If it turns cloudy before adding your compound, the DMF is contaminated with benzene or other organics. If it heats up significantly, it was dry (good).[1]

Issue 2: Saturation Limits & Temperature

The solubility of halogenated benzoic acids is endothermic—it consumes heat.[1]

Estimated Solubility Data (Extrapolated from Analogs) Note: Values are estimates based on 2-chloro-5-iodobenzoic acid behavior.

Solvent ConditionSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Status
Pure Anhydrous DMF ~120 - 150>300Optimal
DMF + 1% Water ~40 - 60~100Risky
DMF + 5% Water < 10~25Failure

Protocol: Thermal Dissolution Cycle

  • Weigh the solid into the flask.

  • Add 2/3 of the calculated volume of anhydrous DMF.[1]

  • Heat to 60°C with vigorous stirring (magnetic bar).

  • Once clear, slowly cool to Room Temperature (RT).

  • Observation: If crystals form upon cooling, add the remaining 1/3 solvent and repeat.

Issue 3: The "Acid-Base" Trick

If the compound is being used in a nucleophilic substitution (e.g., alkylation) or coupling reaction where a base is permissible, you can drastically improve solubility by deprotonating the carboxylic acid.

Mechanism:



The carboxylate anion is significantly more soluble in polar aprotic solvents like DMF because the lattice energy is broken by ionic solvation.[1]

Protocol:

  • Add 1.1 equivalents of Cesium Carbonate (

    
    )  or Diisopropylethylamine (DIPEA) .[1]
    
  • Note: Avoid Sodium Carbonate (

    
    ) if possible, as sodium salts are less soluble in DMF than Cesium or organic ammonium salts.[1]
    

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific situation.

TroubleshootingFlow Start Start: Solubility Failure CheckWater Check DMF Water Content Start->CheckWater IsDry Is DMF Dry? (<0.05%) CheckWater->IsDry DryDMF Dry DMF over 4Å Sieves IsDry->DryDMF No CheckConc Check Concentration IsDry->CheckConc Yes DryDMF->CheckConc IsHighConc >100 mg/mL? CheckConc->IsHighConc Dilute Dilute to <80 mg/mL IsHighConc->Dilute Yes CheckTemp Apply Heat (60°C) IsHighConc->CheckTemp No Dilute->CheckTemp Dissolved Success: Solution Clear CheckTemp->Dissolved Clear StillSolid Solid Persists CheckTemp->StillSolid Cloudy AddBase Can you use Base? StillSolid->AddBase Deprotonate Add 1.1 eq DIPEA or Cs2CO3 AddBase->Deprotonate Yes AltSolvent Switch Solvent (DMSO/NMP) AddBase->AltSolvent No Deprotonate->Dissolved

Figure 2: Step-by-step decision matrix for resolving solubility issues.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard protocols for drying DMF using molecular sieves and distillation).

  • Thati, J., et al. (2010).[1][3] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. (Establishes baseline solubility behavior for benzoic acids in polar/non-polar systems). [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 519638, 2-Chloro-5-iodobenzoic acid. (Physicochemical properties of the close analog). [1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Mechanisms of solvation in dipolar aprotic solvents). [1]

Sources

Technical Support Center: Purification of 2-Chloro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2C5I-4M Status: Active Specialist: Senior Application Scientist Target Molecule: 2-Chloro-5-iodo-4-methylbenzoic acid (and related intermediates)

Executive Summary

This guide addresses the purification challenges of 2-Chloro-5-iodo-4-methylbenzoic acid , a critical intermediate often used in the synthesis of SGLT2 inhibitors (e.g., Sotagliflozin derivatives). The synthesis typically involves the iodination of 2-chloro-4-methylbenzoic acid.

Primary Challenges:

  • Regioisomeric Impurities: Separation of the 5-iodo product from unreacted starting material and trace 3-iodo isomers.

  • Iodine Contamination: Persistent purple/brown coloration from oxidative byproducts.

  • Solubility Management: The hydrophobic 4-methyl group alters solubility compared to standard benzoic acids, requiring specific solvent systems.

Module 1: The "pH Swing" Extraction (Crude Isolation)

Objective: Isolate the target acid from non-acidic impurities (unhydrolyzed esters, neutral organic byproducts) and inorganic salts.

The Principle: The carboxylic acid functionality (


) allows the molecule to be reversibly switched between a water-soluble salt and an organic-soluble solid.
Step-by-Step Protocol
  • Dissolution (Salt Formation):

    • Suspend the crude reaction solid in water.

    • Slowly add 10% aqueous NaOH or saturated Na₂CO₃ until the pH reaches 10–11 .

    • Checkpoint: The solid should dissolve completely. If a suspension remains, these are likely non-acidic impurities.

  • Filtration (removal of Neutrals):

    • Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities and neutral organic byproducts.

    • Optional: Wash the aqueous filtrate with a small volume of Ethyl Acetate (EtOAc) to extract trace neutral organics. Discard the EtOAc layer.

  • Precipitation (Acidification):

    • Cool the aqueous filtrate to 0–5°C .

    • Slowly add 2N HCl or H₂SO₄ dropwise with vigorous stirring.

    • Target pH: 1–2 .

    • Observation: A thick white/off-white precipitate should form.

  • Iodine Quench (Critical):

    • If the solid or supernatant is brown/purple, add 10% Sodium Thiosulfate (Na₂S₂O₃) solution to the suspension before filtering. Stir for 15 minutes until the color fades to pale yellow/white.

Workflow Visualization

AcidBaseWorkup Start Crude Reaction Mixture Base Add 10% NaOH (pH > 10) Start->Base Filter Filter / Wash with EtOAc Base->Filter Discard Discard Solids/Organic Wash (Neutrals) Filter->Discard Insolubles Acidify Acidify Filtrate (HCl to pH 1-2) Filter->Acidify Aqueous Filtrate Quench Add Na2S2O3 (Thiosulfate) (Remove Iodine Color) Acidify->Quench Isolate Filter & Dry Precipitate Quench->Isolate

Figure 1: Acid-Base Workup Logic for removal of neutral impurities and iodine.

Module 2: Recrystallization (High Purity)

Objective: Remove structural isomers (e.g., 3-iodo regioisomer) and trace starting material.

Solvent Selection Strategy: The 4-methyl group increases lipophilicity. While standard benzoic acids crystallize well from water/ethanol, this specific intermediate performs best in non-polar aromatic solvents or acetic acid systems.

Recommended Solvent Systems
Solvent SystemRoleProsCons
Toluene Primary Excellent rejection of regioisomers; high recovery yield.Requires heating to reflux (110°C).
Acetic Acid / Water SecondaryGood for removing inorganic salts and highly polar impurities.Acetic acid traces can be hard to dry off.
Ethanol / Water AlternativeSafer, greener solvent.Lower yield due to higher solubility of the product in ethanol.
The "Toluene Reflux" Protocol (Gold Standard)

Reference Basis: Adapted from WO2022/74631 for 2-chloro-5-iodobenzoic acid analogs.

  • Ratio: Use approximately 3–5 volumes of Toluene per gram of crude solid (3-5 mL/g).

  • Dissolution:

    • Charge solid and Toluene into a flask.

    • Heat to Reflux (110°C) .

    • Troubleshooting: If the solution is not clear at reflux, add Toluene in 0.5 volume increments. Do not exceed 10 volumes.

  • Hot Filtration (Optional):

    • If black specks (carbon/metal) persist, filter the hot solution through a pre-warmed sintered glass funnel.

  • Crystallization:

    • Cool slowly to Room Temperature (25°C) over 2 hours.

    • Cool further to 0–5°C using an ice bath and hold for 1 hour.

  • Isolation:

    • Filter the crystalline solid.[1][2][3]

    • Wash: Wash the cake with cold Toluene (1 volume).

    • Dry: Vacuum dry at 50–55°C.

Module 3: Troubleshooting & FAQs

Q1: My product is pink/purple even after recrystallization. Why?

A: This indicates trapped elemental iodine (


) or iodonium species inside the crystal lattice.
  • Fix: You cannot remove this purely by recrystallization.[1] You must re-suspend the solid in water, add Sodium Bisulfite or Sodium Thiosulfate , and stir until white. Then re-filter.[4] Alternatively, wash the organic layer in the synthesis step more rigorously with thiosulfate.

Q2: I have 5-10% of the starting material (2-chloro-4-methylbenzoic acid) remaining.

A: The starting material is very similar in solubility to the product.

  • Fix: Toluene recrystallization is usually effective. If that fails, the Acid-Base Swing (Module 1) can be tuned. The starting material (

    
    ) is slightly weaker than the iodinated product (
    
    
    
    ).
    • Advanced Method: Suspend the mixture in water and adjust pH to 3.5 . The stronger acid (product) will dissolve as a salt, while the weaker acid (starting material) remains largely protonated (solid). Filter off the solid starting material, then acidify the filtrate to pH 1 to recover the product.

Q3: The melting point is lower than reported (Expected: ~158-161°C).

A: This suggests isomeric contamination (likely the 3-iodo isomer) or solvent occlusion.

  • Fix: Dry the sample at 60°C under high vacuum for 12 hours to remove Toluene. If MP is still low, perform a second recrystallization using Acetic Acid/Water (2:1 ratio) .

Module 4: Analytical Validation

Before proceeding to the next synthetic step, validate purity using these parameters.

ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water + 0.1% H3PO4
Iodine Content Positive IdentificationMass Spec (M-H) or Elemental Analysis
Melting Point 157°C – 162°CCapillary Method
Decision Tree for Troubleshooting

Troubleshooting Issue Identify Issue Color Purple/Pink Color Issue->Color Purity Low Purity (<95%) Issue->Purity Yield Low Yield Issue->Yield Sol_Color Wash with Na2S2O3 (Thiosulfate) Color->Sol_Color Sol_Iso Recrystallize from Toluene Purity->Sol_Iso Sol_pH Check pH during Precipitation (Target < 2) Yield->Sol_pH

Figure 2: Rapid Troubleshooting Decision Tree.

References

  • Vertex Pharmaceuticals Inc. (2022). Process for the preparation of 2-chloro-5-iodobenzoic acid. WO2022/74631. (Describes the Toluene recrystallization protocol for the direct analog).

  • Shandong Boyuan Pharmaceutical Co Ltd. (2014). Synthetic method of 2-chloro-5-iodobenzoic acid. CN104193616A. (Details the acid-base workup and pH adjustments).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. (2025).[5][6] 2-Chloro-5-iodobenzoic acid (Compound Summary). National Library of Medicine.

Sources

Minimizing deiodination side reactions in 2-Chloro-5-iodo-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-iodo-4-methylbenzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the prevalent issue of deiodination. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Introduction: The Challenge of Deiodination

The synthesis of 2-Chloro-5-iodo-4-methylbenzoic acid, a valuable building block in pharmaceutical development, is most commonly achieved via a Sandmeyer-type reaction starting from 5-amino-2-chloro-4-methylbenzoic acid. This process involves two critical steps: the diazotization of the aromatic amine followed by the introduction of iodine. While effective, this route is often plagued by a significant side reaction: deiodination, which results in the formation of 2-chloro-4-methylbenzoic acid. This impurity is often difficult to separate and significantly reduces the yield and purity of the target molecule.

Deiodination can occur through several mechanisms, including radical-induced cleavage of the relatively weak carbon-iodine bond and reductive pathways.[1][2] The conditions of the diazotization and the subsequent iodination are critical in controlling the prevalence of these side reactions. This guide provides a systematic approach to troubleshooting and optimizing your experimental setup to maximize the yield of the desired product.

Troubleshooting Guide: Minimizing Deiodination

This section is structured in a question-and-answer format to directly address common issues observed during the synthesis.

Question 1: My final product is contaminated with a significant amount of 2-chloro-4-methylbenzoic acid. What are the likely causes and how can I prevent this?

Answer: This is a classic deiodination problem. The presence of the non-iodinated starting material backbone points to one of two main issues: incomplete iodination or the loss of iodine after its introduction. Let's break down the potential causes and solutions.

Cause A: Decomposition of the Diazonium Salt Intermediate

The aryl diazonium salt is the key intermediate. It is inherently unstable and prone to decomposition, which can lead to various side products, including a hydro-de-amination reaction that forms the unwanted 2-chloro-4-methylbenzoic acid before the iodide is even introduced.[3]

  • Solution 1: Strict Temperature Control. The diazotization reaction is highly exothermic. Maintain a rigid temperature profile of 0-5 °C throughout the addition of sodium nitrite and the subsequent stirring period.[4] Use an ice-salt bath for efficient cooling. An internal thermocouple is highly recommended over an external bath thermometer for accurate monitoring.

  • Solution 2: Slow Reagent Addition. Add the sodium nitrite solution slowly and dropwise, ensuring it disperses quickly into the reaction mixture.[3] Localized high concentrations of nitrous acid can cause temperature spikes and accelerate decomposition.

  • Solution 3: Ensure Sufficient Acidity. The reaction must be kept under strongly acidic conditions (pH 1-2).[3] Use an excess of a mineral acid like sulfuric or hydrochloric acid to ensure the starting amine is fully protonated to its ammonium salt. This prevents the formation of azo-compounds, a common side reaction where the diazonium salt couples with unreacted free amine.[3]

Cause B: Radical-Mediated Deiodination during Iodination

The Sandmeyer reaction can proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6] Uncontrolled radical pathways can lead to the abstraction of a hydrogen atom by the aryl radical intermediate, resulting in the deiodinated product.

  • Solution 1: Choice of Iodide Source. While copper iodide (CuI) can be used, the reaction of diazonium salts with potassium iodide (KI) often does not require a metal catalyst.[5][7] Avoiding copper(I) can sometimes reduce the prevalence of radical side reactions. The reaction with KI is typically rapid and driven by the favorable loss of nitrogen gas.[6]

  • Solution 2: Control the Quench. Add the cold diazonium salt solution dropwise to the potassium iodide solution, rather than the other way around.[4] This maintains a low concentration of the diazonium salt in the presence of the iodide nucleophile, favoring the desired substitution over decomposition pathways.

  • Solution 3: Scavenge Excess Nitrous Acid. Before adding the iodide solution, it is crucial to destroy any remaining nitrous acid from the diazotization step. A small amount of urea or sulfamic acid can be added until gas evolution (N₂) ceases.[8][9] Excess nitrous acid can react with iodide ions to form elemental iodine (I₂), which can complicate the reaction and purification.

Cause C: Reductive Conditions during Work-up

The carbon-iodine bond can be cleaved under certain reductive conditions.

  • Solution 1: Judicious Use of Quenching Agents. After the reaction, excess iodine is often quenched with a reducing agent like sodium bisulfite or thiosulfate. Use these reagents carefully and only in the amount necessary to remove the iodine color.[9] A large excess in an acidic medium could potentially lead to some reduction of the desired product.

Troubleshooting Summary Table
Observed Problem Potential Cause Parameter to Control Recommended Action Scientific Rationale
High levels of deiodinated byproductDiazonium salt decompositionTemperatureMaintain 0-5 °C rigorously.[4]Prevents thermal decomposition of the unstable Ar-N₂⁺ group.
Nitrite addition rateAdd NaNO₂ solution slowly, dropwise.[3]Avoids localized hotspots and uncontrolled exotherms.
Radical side reactionsIodide reagentUse aqueous Potassium Iodide (KI).[7]KI is a highly effective nucleophile for this displacement and avoids Cu(I) catalysis which can promote radical pathways.
Quenching procedureAdd diazonium solution to the KI solution.[4]Keeps the concentration of the unstable diazonium salt low.
Residual nitrous acidDiazotization workupAdd urea or sulfamic acid before iodination.[9]Destroys excess HNO₂ which can cause unwanted side reactions with iodide.
Formation of dark, tarry byproductsAzo couplingAcidity (pH)Ensure a high concentration of mineral acid (pH 1-2).[3]Fully protonates the starting amine, deactivating it towards electrophilic attack by the diazonium salt.
Presence of phenolic impuritiesReaction with waterReaction mediumMaintain low temperature and high acidity.[10][11]Suppresses the competing nucleophilic attack of water on the diazonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 2-Chloro-5-iodo-4-methylbenzoic acid?

A: The most reliable and commonly cited route starts with 5-amino-2-chloro-4-methylbenzoic acid.[9] This precursor undergoes a two-step, one-pot process: 1) Diazotization with sodium nitrite in a strong acid to form the diazonium salt, followed by 2) Displacement of the diazonium group with iodine using a solution of potassium iodide.

Q2: Why is the Sandmeyer reaction with potassium iodide preferred over direct electrophilic iodination of 2-chloro-4-methylbenzoic acid?

A: Direct electrophilic iodination of an aromatic ring requires an activating group for good reactivity and selectivity. The carboxylic acid and chloro substituents on 2-chloro-4-methylbenzoic acid are deactivating, making direct iodination challenging and requiring harsh conditions or specific catalysts.[12][13] Furthermore, achieving the desired regiochemistry (iodine at position 5) would be difficult to control. The Sandmeyer route, starting from the corresponding amine, provides unambiguous regiochemical control.

Q3: Can I isolate the diazonium salt before proceeding with the iodination?

A: It is strongly advised not to isolate aryl diazonium salts in a dry state. They are often explosive and highly unstable.[3] These intermediates should always be prepared in situ and used immediately in solution at low temperatures.

Q4: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is an excellent method to monitor the consumption of the starting amine (5-amino-2-chloro-4-methylbenzoic acid).[9][14] A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate (e.g., 1:3 v/v), which should show a clear separation between the more polar starting amine and the less polar product. The reaction is typically considered complete when the starting material spot is no longer visible by TLC.

Q5: My product is an off-white or pale yellow solid. Is this normal?

A: Yes, a pale yellow or off-white color is common for the crude product. This can be due to trace amounts of trapped iodine or other minor impurities. Purification by recrystallization, for example from toluene or an ethanol/water mixture, is usually effective in yielding a purer, white solid.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Chloro-5-iodo-4-methylbenzoic Acid

This protocol incorporates best practices to minimize deiodination.

Materials:

  • 5-amino-2-chloro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Urea

  • Sodium Bisulfite (NaHSO₃)

  • Ethyl Acetate

  • Toluene

  • Deionized Water

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a dropping funnel, add 5-amino-2-chloro-4-methylbenzoic acid (1.0 eq).

  • Acidic Solution: To the flask, add a 20% aqueous solution of sulfuric acid. Stir the mixture to form a fine slurry.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Monitor the consumption of the starting amine by TLC.

  • Quenching Nitrite: Once the starting material is consumed, add a small amount of urea (approx. 0.1 eq) in portions until gas evolution ceases. This step destroys excess nitrous acid.

  • Iodination: In a separate beaker, dissolve potassium iodide (1.2 eq) in deionized water. The diazonium salt slurry is then added portion-wise (or via cannula transfer) to the stirred KI solution. Note: Significant gas (N₂) evolution will occur.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution has completely stopped.

  • Work-up: A brown solid should precipitate. Cool the mixture and collect the solid by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Dissolve the crude solid in ethyl acetate. Wash the organic layer sequentially with a 10% sodium bisulfite solution (to remove excess iodine), water, and finally a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Recrystallization: For high purity, recrystallize the crude solid from hot toluene. Cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified product and dry under vacuum.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Petroleum Ether : Ethyl Acetate (1:3, v/v).

  • Visualization: UV light (254 nm). The starting amine and product are UV active. Staining with iodine can also be used.

Visualizations and Workflows

Troubleshooting Flowchart

This diagram provides a logical path from problem identification to resolution.

TroubleshootingFlowchart Start Problem: High % of 2-chloro-4-methylbenzoic acid Check_Temp Was Temp < 5°C during diazotization? Start->Check_Temp Check_Addition Was NaNO2 added slowly and dropwise? Check_Temp->Check_Addition Yes Sol_Temp Solution: Improve cooling, use internal thermometer. Check_Temp->Sol_Temp No Check_Urea Was excess HNO2 quenched with urea? Check_Addition->Check_Urea Yes Sol_Addition Solution: Slow addition rate, ensure good stirring. Check_Addition->Sol_Addition No Check_KI_Addition Was diazonium solution added to KI solution? Check_Urea->Check_KI_Addition Yes Sol_Urea Solution: Add urea post-diazotization until N2 evolution stops. Check_Urea->Sol_Urea No Sol_KI_Addition Solution: Reverse the addition order. Check_KI_Addition->Sol_KI_Addition No Success Problem Resolved Check_KI_Addition->Success Yes

Caption: Troubleshooting flowchart for deiodination.

Synthetic Workflow: Critical Control Points

This workflow highlights the key stages where intervention is critical to prevent side reactions.

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination Start 5-amino-2-chloro- 4-methylbenzoic acid in H2SO4 Add_Nitrite Add NaNO2 Solution Start->Add_Nitrite Stir_Cold Stir at 0-5°C Add_Nitrite->Stir_Cold CCP1 CCP1: Temp < 5°C Slow Addition Add_Nitrite->CCP1 Quench_Nitrite Quench with Urea Stir_Cold->Quench_Nitrite Diazonium Aryl Diazonium Salt (in situ) Quench_Nitrite->Diazonium CCP2 CCP2: Complete Nitrite Quench Quench_Nitrite->CCP2 Add_to_KI Add to KI Solution Diazonium->Add_to_KI Warm_RT Warm to Room Temp Add_to_KI->Warm_RT CCP3 CCP3: Correct Addition Order Add_to_KI->CCP3 Workup Workup & Purification Warm_RT->Workup Product 2-Chloro-5-iodo- 4-methylbenzoic acid Workup->Product

Caption: Key control points in the synthesis workflow.

References

  • BenchChem. (n.d.). Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid.
  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6713.
  • BenchChem. (n.d.). Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid derivatives.
  • ResearchGate. (n.d.). Two types of deiodination mechanisms. [Image]. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

  • Bayse, C. A. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules, 25(6), 1294. Available at: [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. r/Chempros. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.3: Reactions involving arenediazonium salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Research Journal of Pharmacy and Technology. (2020). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling Reaction with 1-Naphthylamine-7-Sulphonic Acid. Available at: [Link]

  • Journal of Molecular Endocrinology. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases. Retrieved from [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]

  • ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • Patsnap. (2019). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant.
  • PMC. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

  • Beilstein Journals. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Available at: [Link]

  • ACS Catalysis. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-CIMBA-001

Diagnostic & Triage: What is the state of your crude?

Before initiating a purification protocol, compare your crude material against the profiles below to select the correct workflow.

Symptom / ObservationProbable CauseRecommended Protocol
Pink, Violet, or Brown Coloration Free Iodine (

) contamination from oxidation or decomposition.
Protocol A (Redox Wash)
HPLC: Retention of Starting Material (~2-Chloro-4-methylbenzoic acid)Incomplete reaction or poor selectivity. Hard to remove due to similar solubility.Protocol B (Toluene Recrystallization)
HPLC: Unknown peak at RRT ~1.2-1.4 Likely 3,5-diiodo species (over-iodination) or regioisomers.Protocol B (Fractional Crystallization)
High Ash Content / Residue on Ignition Trapped inorganic salts (Sodium bisulfate, Sodium iodide).Protocol A (Acid-Base Extraction)

Purification Protocols

Protocol A: Chemical Decontamination (Acid-Base & Redox Workup)

Use this as the primary cleanup step for crude reaction masses containing salts, free iodine, or non-acidic impurities.

The Logic: This molecule is a benzoic acid derivative (


).[1] It dissolves in basic water (forming the carboxylate salt) but organic impurities and free iodine do not dissolve or can be washed away. We specifically use Sodium Thiosulfate  to reduce colored free iodine (

) to colorless, water-soluble iodide (

).

Step-by-Step Guide:

  • Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 5-7 volumes). Stir until fully dissolved.

    • Checkpoint: If the solution is cloudy, filter through a Celite pad to remove non-acidic insolubles.

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane (DCM) .

    • Action: Discard these organic layers (they contain non-acidic impurities).

  • Iodine Removal (Critical): Add 5% Sodium Thiosulfate (

    
    )  solution (approx. 1-2 volumes) to the aqueous layer. Stir for 20 minutes.
    
    • Visual Check: The solution should turn from dark/brown to pale yellow/colorless.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2N HCl dropwise until pH reaches 1–2.

    • Note: Do not rush. Rapid acidification traps impurities in the crystal lattice.

  • Isolation: Filter the white precipitate. Wash with copious water to remove inorganic salts (NaCl, NaI). Dry under vacuum at 45°C.

Protocol B: Physical Purification (Recrystallization)

Use this to separate the product from structurally similar organic impurities (e.g., unreacted starting material).

The Logic: The 4-methyl and 2-chloro substituents create a specific crystal packing lattice. Toluene is the industry-standard solvent for this class of halobenzoic acids because it solubilizes the impurities (starting material) better than the product at low temperatures.

Step-by-Step Guide:

  • Slurry: Suspend the dried crude solid in Toluene (approx. 3-5 volumes relative to weight).

  • Reflux: Heat to reflux (~110°C). The solid should dissolve completely.

    • Troubleshooting: If it does not dissolve, add small amounts of Toluene until clear.[2] If a small amount of dark solid remains, filter hot.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling precipitates the starting material (2-chloro-4-methylbenzoic acid) along with the product. Slow cooling allows the more pure target molecule to crystallize first.

  • Cryo-Crystallization: Once at room temperature, move the flask to an ice bath (0–5°C) for 1 hour.

  • Filtration: Filter the cold slurry.

    • Wash: Wash the cake with cold Toluene (0°C).

  • Drying: Dry in a vacuum oven at 50°C. Ensure all solvent is removed, as toluene sticks to the lattice.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for purifying this intermediate.

PurificationWorkflow Start Crude 2-Chloro-5-iodo-4-methylbenzoic acid CheckColor Visual Check: Is it Pink/Violet? Start->CheckColor CheckHPLC HPLC Check: Is Starting Material > 1%? CheckColor->CheckHPLC No ProtocolA PROTOCOL A: Acid-Base + Thiosulfate Wash CheckColor->ProtocolA Yes (Iodine present) ProtocolB PROTOCOL B: Toluene Recrystallization CheckHPLC->ProtocolB Yes (SM present) Final Pure Product (White Solid) CheckHPLC->Final No (Pure) Action_Dissolve Dissolve in NaOH (aq) ProtocolA->Action_Dissolve ProtocolB->Final Action_Wash Wash w/ EtOAc (Remove Organics) Action_Dissolve->Action_Wash Action_Redox Add Na2S2O3 (Reduce Iodine) Action_Wash->Action_Redox Action_Acidify Acidify to pH 1 (Precipitate) Action_Redox->Action_Acidify Action_Acidify->CheckHPLC Re-evaluate

Caption: Integrated purification decision tree. Protocol A addresses inorganic/redox impurities; Protocol B addresses organic congeners.

Frequently Asked Questions (FAQ)

Q1: My product is still slightly pink even after Protocol A. What happened? A: Iodine can become trapped inside the crystal lattice if the acidification (Step 4) was too fast.

  • Fix: Re-dissolve the solid in NaOH. Add a small amount of sodium bisulfite (

    
    ) instead of thiosulfate (it is a stronger reducing agent in some contexts) and stir for 30 minutes before re-acidifying very slowly.
    

Q2: I have low recovery yield (<60%) after Toluene recrystallization. A: The solubility of this molecule in Toluene is temperature-dependent but significant.

  • Fix: You may have used too much solvent. Concentrate the mother liquor (filtrate) to half its volume and cool it again to recover a "second crop." Note that the second crop usually has lower purity and may need a second recrystallization. Alternatively, switch to a Toluene:Heptane (1:1) system to force precipitation.

Q3: Can I use Ethanol for recrystallization? A: Ethanol is risky. While it dissolves the product well, it often leads to "oiling out" (separation as a liquid) rather than crystallizing, especially if the crude is impure. Furthermore, ethanol is a protic solvent that can encourage esterification if heated with trace acid for too long. Toluene or Acetic Acid/Water are superior for halobenzoic acids.

Q4: Why is the melting point lower than reported (e.g., <155°C)? A: This is a classic sign of the "eutectic effect" caused by the presence of the starting material (2-chloro-4-methylbenzoic acid). Even 2-3% contamination can depress the melting point by 5-10 degrees. You must perform Protocol B.

References

  • Synthesis and Purification of Halogenated Benzoic Acids

    • Source: Vertex AI P
    • Context: Describes the purification of 2-chloro-5-iodobenzoic acid analogs using toluene recrystalliz
    • Link:

  • Iodine Removal Strategies

    • Source: BenchChem / Standard Organic Protocols.
    • Context: Standardized method for using Sodium Thiosulfate to reduce free iodine to w
    • Link:

  • Solubility Data & Physical Properties

    • Source: PubChem Compound Summary.
    • Context: Physical property data for 2-Chloro-5-iodobenzoic acid deriv
    • Link:

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectroscopic Analysis of 2-Chloro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the realms of pharmaceutical development and materials science, the unambiguous determination of a molecule's structure is a foundational pillar of research and development. 2-Chloro-5-iodo-4-methylbenzoic acid is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis. Its complex substitution pattern, featuring a blend of electron-donating and electron-withdrawing groups, presents a compelling case study for the application of high-resolution analytical techniques.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-iodo-4-methylbenzoic acid. Moving beyond a simple data report, we will dissect the predicted spectrum, explaining the rationale behind chemical shifts and coupling patterns based on fundamental principles of magnetic resonance. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from other common analytical methods, providing a holistic perspective on its role in comprehensive structural elucidation.

Part 1: Deconstructing the Predicted ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing the environment of each proton. Based on the structure of 2-Chloro-5-iodo-4-methylbenzoic acid, we can predict a spectrum characterized by four distinct signals.

Molecular Structure and Proton Environments:

Caption: Structure of 2-Chloro-5-iodo-4-methylbenzoic acid with key protons highlighted.

Analysis of Predicted Chemical Shifts (δ) and Multiplicities

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) like -COOH, -Cl, and -I decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) like -CH₃ increase electron density, "shielding" the proton and moving its signal to a lower chemical shift (upfield).[1][2]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its attachment to two electronegative oxygen atoms and its involvement in hydrogen bonding.[3][4] Its signal is expected to be a broad singlet in the far downfield region, typically between 10.0 - 13.0 ppm . The broadness arises from chemical exchange with trace amounts of water and variable hydrogen bonding.

  • Aromatic Proton (H-6): This proton, highlighted in blue, is positioned ortho to the potent electron-withdrawing carboxylic acid group and meta to the chloro and iodo groups. The strong deshielding effect of the adjacent -COOH group will dominate, shifting this proton significantly downfield. It is expected to appear as a singlet around ~8.0 - 8.2 ppm . Any coupling to H-3 would be a meta-coupling (⁴J), which is typically very small (2-3 Hz) and may not be resolved, resulting in a singlet or a very narrowly split doublet.[5][6]

  • Aromatic Proton (H-3): This proton, highlighted in red, is positioned ortho to the electron-withdrawing chloro group and meta to the carboxylic acid and methyl groups. While deshielded by the adjacent chlorine, the effect is less pronounced than the ortho-COOH effect on H-6. Therefore, H-3 is expected to resonate upfield relative to H-6, likely in the range of ~7.4 - 7.6 ppm . Similar to H-6, it will appear as a singlet or a narrow doublet due to the small meta-coupling.

  • Methyl Protons (-CH₃): These three equivalent protons are attached to the aromatic ring. Their chemical environment places them in the benzylic region.[2] With no adjacent protons to couple with, the signal will be a sharp singlet. The expected chemical shift is around ~2.4 - 2.5 ppm .

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Expected Coupling Constant (J, Hz)
-COOH10.0 - 13.01HBroad Singlet (br s)N/A
H-6 (Aromatic)~8.0 - 8.21HSinglet (s) or narrow Doublet (d)⁴J ≈ 2-3 Hz
H-3 (Aromatic)~7.4 - 7.61HSinglet (s) or narrow Doublet (d)⁴J ≈ 2-3 Hz
-CH₃~2.4 - 2.53HSinglet (s)N/A

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Analytical Technique Information Provided for 2-Chloro-5-iodo-4-methylbenzoic acid Strengths Limitations
¹H NMR Spectroscopy Provides detailed information on the number, connectivity, and electronic environment of protons. Confirms the presence of the two distinct aromatic protons, the methyl group, and the carboxylic acid proton.Excellent for determining regio-isomeric structure and proton topology.Does not directly probe the carbon skeleton or non-protonated carbons.
¹³C NMR Spectroscopy Reveals the number of unique carbon environments. For this molecule, 8 distinct signals would be expected (6 aromatic carbons, 1 methyl carbon, 1 carboxyl carbon).Directly probes the carbon backbone of the molecule. Essential for confirming the total number of carbons and their chemical environment.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[7]
Infrared (IR) Spectroscopy Identifies key functional groups. Would show a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid. C-H and C=C stretches for the aromatic ring would also be visible.Fast, simple, and excellent for confirming the presence of specific functional groups.Provides limited information about the overall molecular connectivity and skeleton.
Mass Spectrometry (MS) Determines the molecular weight and isotopic pattern. The presence of chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I) would yield a highly characteristic isotopic signature, confirming the elemental composition. Fragmentation patterns can provide further structural clues.Extremely sensitive, providing accurate molecular weight and elemental composition.Does not definitively distinguish between isomers without fragmentation analysis or tandem MS techniques.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data is contingent upon a meticulous experimental approach. The protocol described below is a self-validating system designed for accuracy.

Detailed Protocol for ¹H NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 2-Chloro-5-iodo-4-methylbenzoic acid.

    • Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves carboxylic acids and keeps the acidic proton signal sharp and observable.[8] Chloroform-d (CDCl₃) can also be used.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Setup:

    • Utilize a high-resolution NMR spectrometer, operating at a minimum proton frequency of 400 MHz to ensure adequate signal dispersion.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak. Poor shimming can obscure fine details like meta-couplings.[5]

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: ~16 ppm (to cover the full range from TMS to the acid proton).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds (to allow for full magnetization recovery).

      • Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate all signals to determine the relative ratio of protons for each signal.

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow from sample receipt to final structural confirmation, emphasizing the central role of NMR analysis.

G cluster_prep Phase 1: Preparation & Screening cluster_nmr Phase 2: NMR Analysis cluster_analysis Phase 3: Data Interpretation & Confirmation Sample Receive Sample of 2-Chloro-5-iodo-4-methylbenzoic acid Solubility Solubility & Purity Check (e.g., TLC, LC-MS) Sample->Solubility NMR_Prep NMR Sample Preparation (Solvent: DMSO-d6) Solubility->NMR_Prep NMR_Acq 1H & 13C NMR Data Acquisition (400 MHz) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) NMR_Proc->Interpretation Comparison Comparison with Predicted Spectrum Interpretation->Comparison Other_Data Correlate with Other Data (MS, IR) Interpretation->Other_Data Confirmation Final Structure Confirmation Comparison->Confirmation Other_Data->Confirmation

Caption: A logical workflow for the structural elucidation of an organic compound.

Conclusion

The ¹H NMR spectrum of 2-Chloro-5-iodo-4-methylbenzoic acid provides a wealth of structural information that is both definitive and nuanced. Through a careful analysis of chemical shifts, signal integrations, and multiplicity patterns, one can confidently assign each proton to its specific position on the molecule. The predicted spectrum, with its four distinct signals, serves as a powerful template for experimental verification. When integrated into a multi-technique analytical workflow that includes ¹³C NMR, MS, and IR spectroscopy, ¹H NMR stands as the cornerstone technique for the unambiguous structural confirmation of complex small molecules, ensuring the integrity and success of research and development endeavors.

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Comparing reactivity of 2-Chloro-5-iodo-4-methylbenzoic acid vs 2-Chloro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of polysubstituted aromatic scaffolds, the choice between 2-Chloro-5-iodo-4-methylbenzoic acid (Compound A) and 2-Chloro-4-methylbenzoic acid (Compound B) is rarely about availability alone—it is a strategic decision regarding orthogonal functionalization .

  • Compound A (The Scaffold): Offers a "pre-installed" reactive handle (C-I) at the 5-position. It enables highly selective, sequential cross-coupling reactions under mild conditions, preserving the C-Cl bond for later stages.

  • Compound B (The Building Block): Serves as the parent material. It is robust and unreactive at the 5-position under standard cross-coupling conditions, requiring electrophilic aromatic substitution (EAS) or harsh forcing conditions to functionalize the ring further.

This guide analyzes the reactivity profiles, bond dissociation energies, and experimental protocols to validate why Compound A is the superior choice for diversity-oriented synthesis (DOS).

Structural & Electronic Analysis

To understand the reactivity differences, we must look at the bond dissociation energies (BDE) and the electronic environment of the benzene ring.

Bond Dissociation Energy (BDE) Mismatch

The primary differentiator is the presence of the Carbon-Iodine bond in Compound A. The BDE values dictate the kinetic order of oxidative addition to Palladium(0).

Bond TypeApprox.[1][2][3] BDE (kcal/mol)Relative Reactivity toward Pd(0)
C(sp2)–I (Compound A)~65High (Fast oxidative addition at RT)
C(sp2)–Cl (Compound A & B)~96Low (Rate-limiting; requires heat/special ligands)

Implication: In Compound A, a Pd(0) catalyst will insert into the C-I bond exclusively in the presence of the C-Cl bond. This allows for chemoselective modification. Compound B lacks this "soft" entry point.

Electronic Directing Effects
  • Compound B: The ring is deactivated by the -COOH and -Cl groups. Attempting to introduce a group at C5 (to mimic Compound A) via Electrophilic Aromatic Substitution (e.g., nitration or halogenation) is possible because the C5 position is ortho to the activating Methyl group and meta to the directing Carboxyl group.

    • Note: Compound A is actually synthesized from Compound B via this exact exploitation of directing groups (Nitration

      
       Reduction 
      
      
      
      Sandmeyer Iodination) [1].

Visualization: Orthogonal Reactivity Logic

The following diagram illustrates the strategic advantage of Compound A. It acts as a "bifurcation point" in synthesis, whereas Compound B is a linear endpoint unless harsh activation is used.

ReactivityComparison CompB Compound B (2-Cl-4-Me-Benzoic Acid) Only C-Cl Handle CompA Compound A (2-Cl-5-I-4-Me-Benzoic Acid) Dual Handles (C-I & C-Cl) CompB->CompA Synthesis via Nitration/Sandmeyer Prod2 Product Y (C2-Functionalized) CompB->Prod2 Harsh Pd-Catalysis (>100°C, Buchwald Ligands) Prod1 Product X (C5-Functionalized) CompA->Prod1 Selective Suzuki (RT, Pd(PPh3)4) Retains Cl ProdZ Library Scaffold Z (C2 & C5 Functionalized) Prod1->ProdZ Subsequent Coupling (High T, SPhos/XPhos)

Figure 1: Comparative workflow showing the orthogonal functionalization capability of Compound A versus the linear reactivity of Compound B.

Experimental Validation: Chemoselective Coupling

This section provides self-validating protocols demonstrating the reactivity difference.

Protocol 1: Selective C5-Arylation of Compound A (The "Iodine Advantage")

Objective: Couple a phenyl group to C5 without disturbing the C2-Chlorine.

  • Substrate: 2-Chloro-5-iodo-4-methylbenzoic acid (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) — Note: A "standard" catalyst is sufficient for Iodine.
  • Base/Solvent: Na

    
    CO
    
    
    
    (2.0 eq) in DME/H
    
    
    O (2:1).
  • Conditions: Stir at Room Temperature (25°C) or mild heat (40°C) for 4-6 hours.

Validation Criteria (Success):

  • TLC/LCMS: Disappearance of starting material (M+H 297/299) and appearance of product (M+H ~247).

  • NMR: Loss of the specific C5-I signal; Retention of the C2-Cl pattern.

  • Chemo-selectivity: No "bis-coupled" product observed. The C-Cl bond is too strong to break under these mild conditions with Pd(PPh

    
    )
    
    
    
    [2].
Protocol 2: C2-Arylation of Compound B (The "Chlorine Challenge")

Objective: Couple a phenyl group to C2.

  • Substrate: 2-Chloro-4-methylbenzoic acid (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    + SPhos or XPhos (Ligand is critical).
  • Base/Solvent: K

    
    PO
    
    
    
    in Toluene/H
    
    
    O.
  • Conditions: Requires Reflux (100-110°C) for 12-24 hours.

Validation Criteria:

  • Energy Barrier: Reaction will fail or proceed <10% yield if run at the mild conditions used in Protocol 1.

  • Ligand Dependency: Standard Pd(PPh

    
    )
    
    
    
    is often ineffective for this aryl chloride due to the high barrier of oxidative addition [3].

Performance Comparison Matrix

The following table summarizes the operational differences for researchers planning library synthesis.

FeatureCompound A (Iodo-Analog)Compound B (Chloro-Analog)
Primary Reactive Site C5-IodineC2-Chlorine
Oxidative Addition Fast (Exothermic)Slow (Endothermic, Rate Limiting)
Catalyst Requirement Generic (e.g., Pd(PPh

)

, Pd(OAc)

)
Specialized (e.g., Pd-XPhos, Pd-PEPPSI)
Temperature 25°C – 60°C>100°C
Orthogonality Yes (Reacts at I, leaves Cl intact)No (Single reactive halide)
Synthesis Utility Ideal for core scaffold generationIdeal as a starting material or terminal cap

Mechanistic Pathway (DOT Visualization)

To further clarify the mechanism, the diagram below details the Catalytic Cycle differences, highlighting the Oxidative Addition step where the divergence occurs.

CatalyticCycle cluster_A Compound A (Iodide) cluster_B Compound B (Chloride) Pd0 Pd(0) Active Species OxAdd_A Oxidative Addition (Fast) Insert into C-I Pd0->OxAdd_A Low Barrier (Weak C-I Bond) OxAdd_B Oxidative Addition (Slow) Insert into C-Cl Pd0->OxAdd_B High Barrier (Strong C-Cl Bond) Prod_A Pd(II)-Ar-I Complex OxAdd_A->Prod_A Prod_B Pd(II)-Ar-Cl Complex OxAdd_B->Prod_B Requires e- Rich Ligand

Figure 2: Mechanistic divergence at the oxidative addition step. The C-I bond allows rapid entry into the catalytic cycle, while the C-Cl bond represents a kinetic bottleneck.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling - Reactivity of Aryl Chlorides. Retrieved from [Link]

  • PubChem. (2025). 2-Chloro-4-methylbenzoic acid Compound Summary. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Chloro-5-iodo-4-methylbenzoic acid is a multi-halogenated benzoic acid derivative commonly employed as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis.[1][2][3][4] Its specific substitution pattern—containing both chlorine and iodine—introduces distinct reactivity and handling risks compared to simple benzoic acid.

While specific vendor CAS numbers may vary for this isomer (often custom-synthesized), it shares the hazardous properties of the halogenated benzoic acid class . The presence of the iodine atom increases lipophilicity, potentially enhancing skin absorption, while the acidic proton drives corrosivity to mucous membranes.

Hazard Classification (GHS Standards)

Based on structural analogs (e.g., 2-chloro-5-iodobenzoic acid) and functional group analysis.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[4][5]No eating/drinking in lab. Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation H315 Causes skin irritation.[2][4]Direct contact causes dermatitis. Acidic nature requires neutralization if spilled on skin.
Eye Damage/Irritation H318 Causes serious eye damage. CRITICAL: Standard safety glasses are insufficient for powder handling; goggles are required.
STOT - SE H335 May cause respiratory irritation.[4]Inhalation of dust triggers severe coughing and mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Objective: Create a self-validating barrier system. If one layer fails, the next must protect the user.

A. Respiratory Protection[1][2][3][6][7][8]
  • Primary Control: All open-vessel handling (weighing, transferring) must occur inside a certified Chemical Fume Hood with a face velocity of 0.3–0.5 m/s.

  • Secondary Control (If Hood Unavailable/Maintenance): A powered air-purifying respirator (PAPR) or a half-face respirator with P100 (HEPA) cartridges. Simple surgical masks offer zero protection against chemical dust.

B. Hand Protection (Glove Selection Logic)

The iodine substituent increases the compound's solubility in organic lipids, meaning it can permeate standard latex gloves.

TaskGlove MaterialThickness (Min)Breakthrough TimeRationale
Solid Handling Nitrile 0.11 mm (4 mil)>480 minExcellent resistance to solid acids.
Solution (Aq/MeOH) Nitrile (Double) 0.11 mm x 2>240 minDouble gloving allows outer layer removal upon contamination.
Solution (DCM/DMF) Laminate / Viton 0.06 mm>480 minHalogenated solvents (DCM) permeate Nitrile instantly. Use Silver Shield® or similar.
C. Eye & Body Protection[1][2][4][6][9]
  • Eyes: Chemical Splash Goggles (Indirect Venting) are mandatory. The compound is an acidic solid; fine dust can bypass safety glasses and react with eye moisture to cause corneal burns (H318).

  • Body: Chemical-resistant lab coat (buttoned to neck) + long pants + closed-toe leather/composite shoes.

Operational Protocols

Workflow 1: Safe Weighing & Transfer

Context: Static electricity often causes halogenated benzoic acids to "fly," increasing inhalation risk.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a static-free weighing funnel and a tared vial.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat before dispensing.

  • Transfer: Never pour the solid. Use a spatula to transfer small amounts to avoid dust clouds.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as solid hazardous waste.

Workflow 2: Solubilization
  • Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO, DMF, and Methanol.

  • Exotherm Warning: Dissolving acid chlorides or acidic derivatives in basic solutions can generate heat. Add the solid slowly to the solvent, not the reverse.

Visualization: PPE Decision Logic

This diagram illustrates the decision process for selecting PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 2-Cl-5-I-4-Me-Benzoic Acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE REQUIRED: - Nitrile Gloves (4 mil) - Splash Goggles - Fume Hood Solid->PPE_Solid Solvent_Check Check Solvent Type Liquid->Solvent_Check Aq_Alc Aqueous / Alcohol Solvent_Check->Aq_Alc Halo_Solv DCM / Chloroform / DMF Solvent_Check->Halo_Solv PPE_Aq PPE REQUIRED: - Double Nitrile Gloves - Safety Glasses w/ Side Shields Aq_Alc->PPE_Aq PPE_Halo PPE REQUIRED: - Laminate/Viton Gloves - Splash Goggles - Fume Hood (Critical) Halo_Solv->PPE_Halo

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.

Emergency Response & Spill Management

A. Exposure Response[2][3][4][8]
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids open. The acidic nature requires thorough irrigation to prevent permanent corneal opacity. Seek medical attention immediately.

  • Skin Contact: Brush off dry powder before wetting (to prevent spreading a concentrated acidic paste). Then wash with soap and water for 15 minutes.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

B. Spill Cleanup Protocol
  • Small Spill (<5g):

    • Isolate: Alert nearby personnel.

    • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid neutralizer until bubbling ceases.

    • Collect: Use a damp paper towel to sweep the neutralized paste into a waste container.

    • Clean: Wipe the surface with water and detergent.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Size & Hazard (Is it powder or liquid?) Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid Action_Powder 1. Avoid creating dust 2. Cover with wet paper towel 3. Scoop into bag Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite 2. Neutralize with NaHCO3 3. Scoop into bag Liquid->Action_Liquid Waste Label as 'Halogenated Chemical Waste' Contact EHS Action_Powder->Waste Action_Liquid->Waste

Figure 2: Step-by-step spill response logic for dry vs. liquid spills.

Disposal & Waste Management

Compliance Note: The presence of Chlorine and Iodine atoms mandates specific waste streams.

  • Solid Waste: Dispose of pure compound or contaminated solids (gloves, weighing boats) in a container labeled "Hazardous Waste: Solid - Toxic/Irritant (Halogenated)."

  • Liquid Waste:

    • DO NOT pour down the drain.[6][7]

    • Segregate into "Halogenated Organic Waste" . Even if dissolved in methanol (non-halogenated), the solute renders the entire mixture halogenated for incineration purposes.

    • Why? Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can corrode standard incineration equipment.

  • Container Labeling: Must list the full chemical name. Avoid acronyms.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-iodobenzoic acid (Analogous Hazard Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: Halogenated Benzoic Acids. National Library of Medicine. Retrieved from

  • University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from

  • Sigma-Aldrich. (2023).[5] Technical Bulletin: Glove Selection Guide for Organic Solvents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.